molecular formula C9H20ClN B1382461 Non-8-en-1-amine hydrochloride CAS No. 1803584-27-1

Non-8-en-1-amine hydrochloride

Cat. No.: B1382461
CAS No.: 1803584-27-1
M. Wt: 177.71 g/mol
InChI Key: WWIMSWOAFPFVGZ-UHFFFAOYSA-N
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Description

Non-8-en-1-amine hydrochloride is a high-purity organic compound presenting as an amine hydrochloride salt, characterized by a terminal carbon-carbon double bond and a primary amine group. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The hydrochloride salt form typically offers improved stability and handling compared to the free base. In research applications, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its terminal amine group can undergo reactions typical for primary amines, including amide bond formation, reductive amination, and serving as a precursor for the Mannich reaction, a method used to create compounds with diverse biological activities . The terminal alkene group provides a site for further functionalization through reactions such as hydroamination, oxidation, or cross-coupling, enabling the construction of complex molecular architectures. Amine hydrochlorides are of significant interest in industrial chemistry for corrosion mitigation, where they can neutralize acidic components, though they also carry a risk of depositing corrosive salts under certain conditions . Researchers are advised to handle this compound with care, using appropriate personal protective equipment. This compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

non-8-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIMSWOAFPFVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Prospective Research Monograph on Non-8-en-1-amine Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as a forward-looking technical guide for researchers, scientists, and drug development professionals. At the time of writing, publicly available scientific literature on the specific synthesis, comprehensive properties, and biological applications of Non-8-en-1-amine hydrochloride (CAS No. 1803584-27-1) is exceptionally limited. Consequently, this monograph adopts a prospective stance, leveraging established principles of organic chemistry and the known characteristics of analogous long-chain unsaturated amines to propose plausible synthetic routes, predict key physicochemical properties, and hypothesize potential areas of scientific inquiry and application. All protocols and data presented herein are therefore theoretical and require experimental validation.

Introduction

This compound is a primary amine salt featuring a nine-carbon aliphatic chain with a terminal double bond. This unique structural combination of a primary amine and a terminal alkene presents intriguing possibilities for its application in medicinal chemistry and materials science. The primary amine group offers a reactive handle for a multitude of chemical transformations and can act as a key pharmacophore, while the terminal alkene is amenable to a wide array of modern synthetic functionalizations. This guide aims to provide a comprehensive theoretical framework to stimulate and guide future research into this promising yet underexplored chemical entity.

Part 1: Proposed Synthetic Routes

The synthesis of this compound can be approached through several established methodologies for the preparation of primary amines, particularly those with unsaturated alkyl chains. The choice of a specific route will likely depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

From 9-Bromonon-1-ene

A classical and reliable approach involves the nucleophilic substitution of a terminal haloalkene.

Protocol 1: Synthesis via Gabriel Phthalimide Synthesis

  • Step 1: N-Alkylation of Potassium Phthalimide. To a solution of potassium phthalimide in anhydrous N,N-dimethylformamide (DMF), add 9-bromonon-1-ene. Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Hydrazinolysis. After completion, cool the reaction mixture to room temperature and add hydrazine hydrate. Reflux the mixture for 4-8 hours.

  • Step 3: Work-up and Extraction. After cooling, add an aqueous solution of hydrochloric acid and filter the resulting phthalhydrazide precipitate. Extract the aqueous filtrate with diethyl ether to remove any non-polar impurities.

  • Step 4: Basification and Amine Extraction. Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH > 12. Extract the liberated Non-8-en-1-amine with dichloromethane.

  • Step 5: Hydrochloride Salt Formation. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting free amine in anhydrous diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

  • Step 6: Isolation. Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality of Experimental Choices: The Gabriel synthesis is chosen for its ability to produce primary amines with high purity, avoiding the over-alkylation often seen with direct ammonolysis.[1] Hydrazinolysis is a standard method for cleaving the phthalimide group under relatively mild conditions. The final salt formation with HCl in a non-polar solvent like diethyl ether ensures the precipitation of the pure hydrochloride salt.

From 8-Nonenenitrile

An alternative route that extends the carbon chain involves the reduction of a nitrile.

Protocol 2: Synthesis via Nitrile Reduction

  • Step 1: Synthesis of 8-Nonenenitrile. This can be achieved via nucleophilic substitution of 8-bromo-1-octene with sodium cyanide in a polar aprotic solvent like DMSO.

  • Step 2: Nitrile Reduction. To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add a solution of 8-nonenenitrile in the same solvent dropwise at 0 °C.

  • Step 3: Quenching and Work-up. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Step 4: Isolation of the Free Amine. Filter the resulting aluminum salts and wash thoroughly with ether. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free amine.

  • Step 5: Hydrochloride Salt Formation. Follow Step 5 and 6 from Protocol 1.

Causality of Experimental Choices: The reduction of nitriles with a powerful reducing agent like LiAlH₄ is a highly effective method for the synthesis of primary amines.[1] The Fieser workup is a well-established procedure for safely quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.

G cluster_0 Route 1: From 9-Bromonon-1-ene cluster_1 Route 2: From 8-Nonenenitrile 9-Bromonon-1-ene 9-Bromonon-1-ene N-(Non-8-en-1-yl)phthalimide N-(Non-8-en-1-yl)phthalimide 9-Bromonon-1-ene->N-(Non-8-en-1-yl)phthalimide Potassium Phthalimide, DMF Non-8-en-1-amine Non-8-en-1-amine N-(Non-8-en-1-yl)phthalimide->Non-8-en-1-amine Hydrazine Hydrate This compound This compound Non-8-en-1-amine->this compound HCl/Ether 8-Bromo-1-octene 8-Bromo-1-octene 8-Nonenenitrile 8-Nonenenitrile 8-Bromo-1-octene->8-Nonenenitrile NaCN, DMSO 8-Nonenenitrile->Non-8-en-1-amine 1. LiAlH4 2. H2O

Caption: Proposed synthetic pathways to this compound.

Part 2: Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from the general properties of long-chain primary amines and their hydrochloride salts.[2][3][4]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₂₀ClNBased on the structure of non-8-en-1-amine and the addition of HCl.
Molecular Weight ~177.71 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for primary amine hydrochloride salts.[5]
Melting Point Expected to be significantly higher than the free amineSalt formation introduces strong ionic interactions, increasing the melting point.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in non-polar organic solvents (e.g., hexane, diethyl ether).The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[6] The long alkyl chain will limit aqueous solubility compared to shorter-chain amine salts.
pKa ~10-11The pKa of the ammonium ion is expected to be in the typical range for primary alkylammonium ions.[7]

Part 3: Potential Biological Activities and Therapeutic Applications

The bifunctional nature of this compound suggests several avenues for investigation in drug discovery and development.

As a Building Block for Bioactive Molecules

The terminal alkene and primary amine functionalities make this molecule a versatile scaffold.

  • Amine as a Pharmacophore: The primary amine can be acylated, alkylated, or used in reductive amination to generate a diverse library of compounds for screening. Many bioactive molecules contain a primary or secondary amine for key interactions with biological targets.

  • Alkene Functionalization: The terminal double bond is a handle for various transformations, including:

    • Click Chemistry: Conversion to a terminal alkyne would allow for copper-catalyzed or strain-promoted azide-alkyne cycloadditions, a powerful tool in bioconjugation and drug discovery.

    • Metathesis: Cross-metathesis reactions can be used to introduce a wide range of substituents.

    • Hydroamination/Aminohalogenation: These reactions can introduce further nitrogen-containing functionalities.[8][9]

G cluster_amine Amine Reactions cluster_alkene Alkene Reactions Non-8-en-1-amine Non-8-en-1-amine Acylation Acylation Non-8-en-1-amine->Acylation Alkylation Alkylation Non-8-en-1-amine->Alkylation Reductive Amination Reductive Amination Non-8-en-1-amine->Reductive Amination Click Chemistry Precursor Click Chemistry Precursor Non-8-en-1-amine->Click Chemistry Precursor Metathesis Metathesis Non-8-en-1-amine->Metathesis Hydroamination Hydroamination Non-8-en-1-amine->Hydroamination Bioactive Amides Bioactive Amides Acylation->Bioactive Amides Substituted Amines Substituted Amines Alkylation->Substituted Amines Complex Amines Complex Amines Reductive Amination->Complex Amines Bioconjugates Bioconjugates Click Chemistry Precursor->Bioconjugates Functionalized Alkenes Functionalized Alkenes Metathesis->Functionalized Alkenes Diamines Diamines Hydroamination->Diamines

Caption: Potential synthetic utility of Non-8-en-1-amine.

Potential as an Active Pharmaceutical Ingredient (API)

Long-chain aliphatic amines and their derivatives are known to possess a range of biological activities.

  • Antimicrobial Properties: The amphiphilic nature of the molecule, with a polar amine head and a non-polar alkyl tail, is characteristic of certain antimicrobial agents that can disrupt bacterial cell membranes.

  • Enzyme Inhibition: The amine group could potentially interact with the active sites of various enzymes. For instance, some unsaturated amides have shown potential as antifungal agents by inhibiting lanosterol 14α-demethylase.[10]

  • Ion Channel Modulation: Long-chain amines are known to interact with ion channels, suggesting a potential role in neurological or cardiovascular research.

Part 4: Proposed Experimental Workflows

Chemical Characterization

A newly synthesized batch of this compound should be thoroughly characterized to confirm its identity and purity.

Protocol 3: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the terminal vinyl protons, aliphatic chain protons, and the protons adjacent to the nitrogen atom. The integration of these signals should correspond to the expected proton count.

    • ¹³C NMR: Expect signals for the two sp² carbons of the alkene and the seven sp³ carbons of the alkyl chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a parent ion corresponding to the free amine [M+H]⁺.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for N-H stretching of the primary ammonium salt, C-H stretching of the alkyl and alkenyl groups, and C=C stretching.

  • Elemental Analysis: The percentage of C, H, Cl, and N should be within acceptable limits of the calculated values for C₉H₂₀ClN.

Preliminary Biological Screening

A logical first step in exploring the biological potential of this compound would be to screen it for antimicrobial activity.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare Stock Solution: Dissolve this compound in sterile water or an appropriate solvent to a known concentration.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Microdilution Assay: In a 96-well plate, perform a serial two-fold dilution of the compound in a suitable bacterial growth medium.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While this compound is currently a sparsely documented compound, its structural features suggest it could be a valuable tool in both synthetic chemistry and drug discovery. This prospective guide provides a theoretical foundation for its synthesis, predicts its key properties, and outlines potential avenues for research. It is our hope that this document will serve as a catalyst for the experimental investigation of this intriguing molecule, potentially unlocking new applications in science and medicine.

References

  • JACS Au. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Publications. [Link]

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  • Journal of the American Chemical Society. (2012). Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes. ACS Publications. [Link]

  • Synthesis of 2-Alkenyl-Tethered Anilines. (n.d.). PMC. [Link]

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Methodological & Application

Harnessing the Dual Reactivity of Non-8-en-1-amine Hydrochloride: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Non-8-en-1-amine hydrochloride is a bifunctional linear molecule that serves as a versatile building block in modern organic synthesis. Its structure, featuring a primary amine at one terminus and a monosubstituted alkene at the other, offers a rich platform for constructing complex molecules, particularly nitrogen-containing heterocycles which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the strategic considerations for its use and providing field-proven protocols for its key transformations. While specific literature on this exact compound is nascent, the principles outlined herein are grounded in the well-established reactivity of primary amines and terminal alkenes, supported by analogous transformations documented in peer-reviewed literature.

The hydrochloride salt form of the amine enhances its stability and shelf-life. However, for the amine to function as a nucleophile, it must first be deprotonated to its free base form. This fundamental step is a critical consideration in all subsequent reactions involving the nitrogen atom.

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's properties and hazards is paramount for its safe and effective use. As specific data for this compound is not widely published, the following table includes data for the closely related n-Octylamine hydrochloride, which serves as a reasonable proxy for safety and handling considerations.

PropertyValue (for n-Octylamine Hydrochloride)Reference
Molecular Formula C₈H₁₉N·HCl[2]
Molecular Weight 165.70 g/mol [2]
Appearance White to off-white solid[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338[2]

Safety and Handling:

  • Always handle this compound in a well-ventilated fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amine is nucleophilic (after deprotonation), while the terminal alkene is susceptible to electrophilic addition and a variety of metal-catalyzed transformations. This dual reactivity allows for either selective functionalization of one group while preserving the other, or tandem/sequential reactions that engage both moieties to construct cyclic structures.

Unlocking the Nucleophilicity: Deprotonation of the Amine

The primary amine is protonated in its hydrochloride salt form, rendering it non-nucleophilic. To engage the amine in reactions such as acylation or alkylation, it must be converted to the free amine. This is typically achieved by treatment with a suitable base.

Workflow for Amine Deprotonation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Subsequent Reaction Start Non-8-en-1-amine Hydrochloride (in aprotic solvent, e.g., DCM, THF) Base Add Base (e.g., Et3N, DIPEA, aq. NaOH) Start->Base Dissolve FreeAmine Non-8-en-1-amine (Free Base in Solution) Base->FreeAmine Neutralize Electrophile Add Electrophile (e.g., Acyl Chloride, Aldehyde) FreeAmine->Electrophile React Product Functionalized Product Electrophile->Product

Caption: General workflow for utilizing this compound.

Application Notes and Protocols: Reactions of the Amine Moiety

Once liberated, the primary amine is a potent nucleophile capable of participating in a wide range of bond-forming reactions.

N-Acylation for Amide Synthesis

N-acylation is a robust method for forming a stable amide bond, a cornerstone of peptide chemistry and materials science. This reaction typically involves treating the free amine with an acylating agent like an acid chloride or anhydride.[5]

Causality: The high reactivity of acyl chlorides and anhydrides makes them excellent electrophiles for the nucleophilic amine. The reaction is often performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl generated, driving the reaction to completion.

Protocol: Synthesis of N-(Non-8-en-1-yl)acetamide

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Deprotonation: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reductive Amination for Secondary Amine Synthesis

Direct N-alkylation with alkyl halides can be difficult to control and often leads to over-alkylation. Reductive amination is a superior method for the controlled synthesis of secondary amines.[6] The process involves the in-situ formation of an imine with an aldehyde or ketone, followed by reduction with a mild, selective reducing agent.[7]

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal reducing agents as they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[8] This selectivity prevents unwanted side reactions.

Protocol: Synthesis of N-Benzyl-non-8-en-1-amine

  • Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add triethylamine (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application Notes and Protocols: Reactions of the Alkene Moiety

The terminal double bond provides a handle for a variety of powerful transformations to introduce further complexity.

Epoxidation

Epoxidation introduces a reactive three-membered epoxide ring, a valuable intermediate for further functionalization. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[9]

Causality: The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene in a syn-addition, meaning both C-O bonds form on the same face of the double bond.[9]

Protocol: Synthesis of 2-(Hept-6-en-1-yl)oxirane

Note: For this reaction, the amine should be protected (e.g., as an amide) to prevent side reactions with the acidic m-CPBA.

  • Setup: Dissolve N-acetylated Non-8-en-1-amine (1.0 eq) in DCM (0.1 M) in a flask equipped with a magnetic stirrer.

  • Reaction: Cool the solution to 0 °C and add m-CPBA (1.2 eq) portion-wise.

  • Monitoring: Stir the reaction at 0 °C to room temperature for 3-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Stir for 20 minutes. Separate the layers and wash the organic phase with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Dihydroxylation

The alkene can be converted to a vicinal diol using osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[10] This reaction is highly stereospecific, yielding a syn-diol.[11]

Causality: The reaction involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. The geometry of this intermediate ensures that both hydroxyl groups are delivered to the same face of the alkene.[11]

Protocol: Synthesis of Non-8-ene-1,2-diol

Note: The amine should be protected. OsO₄ is highly toxic and volatile; handle with extreme caution in a fume hood.

  • Setup: In a round-bottom flask, dissolve the N-protected Non-8-en-1-amine (1.0 eq) in a mixture of acetone and water (10:1, 0.05 M).

  • Reagents: Add N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by a catalytic amount of osmium tetroxide (e.g., 2 mol% of a 4% solution in water).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The solution will typically turn dark brown.

  • Workup: Quench the reaction by adding solid sodium bisulfite and stir for 1 hour. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Advanced Applications: Synthesis of Nitrogen Heterocycles

The true power of this compound is realized when both functional groups are utilized in concert to forge cyclic structures.

Intramolecular Hydroamination

Intramolecular hydroamination is an atom-economical method for synthesizing cyclic amines like piperidines.[12] This reaction involves the addition of the N-H bond across the C=C double bond and is typically catalyzed by early transition metals or lanthanides.[13]

Reaction Scheme: Intramolecular Hydroamination

G cluster_0 Intramolecular Hydroamination for Piperidine Synthesis Reactant Non-8-en-1-amine (Free Base) Product 2-Propylpiperidine Reactant->Product [Zr] or [Ln] Catalyst Toluene, Δ

Caption: Synthesis of a substituted piperidine via intramolecular hydroamination.

Causality: The catalyst activates the alkene towards nucleophilic attack by the tethered amine. The reaction proceeds to form the thermodynamically favored six-membered ring (piperidine) over the seven-membered alternative via a 6-exo-trig cyclization pathway.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for forming cyclic alkenes.[14] To apply this to Non-8-en-1-amine, the amine must first be functionalized with another terminal alkene (e.g., by N-allylation). The resulting diene can then undergo RCM using a Grubbs or Schrock catalyst to form an unsaturated nitrogen heterocycle.

Causality: The ruthenium or molybdenum alkylidene catalyst facilitates a series of [2+2] cycloadditions and cycloreversions, ultimately extruding ethylene gas and forming a new double bond between the two original alkene carbons, creating the ring.[14] Amines can coordinate to and deactivate the catalyst, so N-protection (e.g., as a tosylamide) is often necessary.[15]

Protocol: Synthesis of a Dihydropyridine Derivative via RCM

  • N-Allylation: Synthesize N-allyl-N-tosyl-non-8-en-1-amine from N-tosylated Non-8-en-1-amine and allyl bromide.

  • RCM Setup: Under an inert atmosphere, dissolve the diene substrate in dry, degassed DCM (0.005 M).

  • Catalyst Addition: Add Grubbs' second-generation catalyst (2-5 mol%).

  • Reaction: Heat the reaction to reflux for 4-12 hours, monitoring by TLC.

  • Workup: Cool the reaction, and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Concentrate the solvent.

  • Purification: Purify the residue by flash column chromatography to yield the cyclic product.

Conclusion

This compound is a valuable bifunctional building block with significant potential in organic synthesis. By understanding the distinct reactivity of the amine and alkene functionalities and employing strategic protection and activation steps, researchers can access a wide array of linear and cyclic nitrogen-containing molecules. The protocols and principles detailed in this guide serve as a foundational resource for scientists and drug development professionals looking to leverage this versatile reagent in their synthetic endeavors.

References

  • Wang, X., Chen, Z., Sun, X. L., Tang, Y., & Xie, Z. (2011). Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex. Organic Letters, 13(18), 4758–4761. Available at: [Link]

  • Kondo, T., Okada, T., & Mitsudo, T. A. (2002). Ruthenium-Catalyzed Intramolecular Oxidative Amination of Aminoalkenes. Journal of the American Chemical Society, 124(1), 186-187. Available at: [Link]

  • Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. Available at: [Link]

  • Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

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  • YouTube. (2021). Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. The Organic Chemistry Tutor. Available at: [Link]

  • PubMed. (2011). Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Chemical Reviews. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Scholars Research Library. Available at: [Link]

  • MDPI. (2020). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. Available at: [Link]

  • Journal of the American Chemical Society. (2018). MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Oxidation of Alkenes: Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers Media. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2013). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. Available at: [Link]

  • ResearchGate. (2017). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate. Available at: [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Octylamine hydrochloride. Cole-Parmer. Available at: [Link]

  • University of Washington. (n.d.). Dihydroxylation of Alkenes using a Tp-Osmium Complex. Werner Kaminsky. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Nitroarenes and Nitroalkenes as Potential Amino Sources for the Synthesis of N-Heterocycles. ResearchGate. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PubMed Central. Available at: [Link]

  • ResearchGate. (2011). Ring-Closing Metathesis of Allylic O,O- and N,O-Acetals. ResearchGate. Available at: [Link]

  • Google Patents. (2001). Methods for the acylation of amine compounds. Google Patents.
  • Kao Chemicals. (2023). Material Safety Data Sheet. Kao Chemicals. Available at: [Link]

  • PubMed. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. Chemguy. Available at: [Link]

  • ACS Publications. (2002). Origin of .alpha.-Hydroxy Ketones in the Osmium Tetroxide-Catalyzed Asymmetric Dihydroxylation of Alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2013). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Chemical Communications. Available at: [Link]

  • YouTube. (2015). Ring Closing Metathesis. Organic Chemistry II. Available at: [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. OChemOnline. Available at: [Link]

  • ResearchGate. (2019). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2016). Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. PubMed Central. Available at: [Link]

  • ChemTube3D. (n.d.). Syn-dihydroxylation of alkenes with osmium tetroxide. ChemTube3D. Available at: [Link]

Sources

Use of Non-8-en-1-amine hydrochloride as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Non-8-en-1-amine Hydrochloride as a Strategic Scaffold for Chemical Probes [1]

Executive Summary

This compound (CAS: 1803584-27-1) is a high-value bifunctional building block utilized in the design of Activity-Based Probes (ABPs) , Transition-State Analog Inhibitors , and Lipid Mimetics .[1][2] Distinguished by its terminal alkene "handle" and primary amine "anchor," this compound enables the precise installation of hydrophobic chains into small molecule inhibitors and peptidomimetics without introducing steric bulk associated with larger tags.[1]

This guide details the application of Non-8-en-1-amine HCl in synthesizing


-aminoboronic acid protease inhibitors  and its utility as a mechanism-based probe  for cytochrome P450 enzymes.[1] We provide validated protocols for its conjugation and handling to ensure high-fidelity chemical biology workflows.

Technical Specifications & Chemical Logic

PropertySpecification
Chemical Name This compound
Structure

Molecular Weight 177.71 g/mol
Functional Groups Primary Amine (Nucleophile), Terminal Alkene (Electrophile/Tag)
Solubility Soluble in Water, DMSO, Methanol; slightly soluble in DCM
Key Application Precursor for Boronic Acid Probes, P450 Suicide Substrates, Lipid Probes
The "Scout" Mechanism

Non-8-en-1-amine serves as a "Scout Fragment" in chemical biology due to its dual reactivity:

  • The Amine Anchor (

    
    ):  Allows for rapid amide coupling to carboxylic acid-containing pharmacophores, installing a defined 9-carbon hydrophobic tail.[1]
    
  • The Alkene Warhead (

    
    ): 
    
    • Bioorthogonal Handle: Can undergo thiol-ene ligation or cross-metathesis for labeling.[1]

    • Metabolic Probe: Acts as a substrate for P450-mediated epoxidation, serving as a mechanism-based inactivator (suicide substrate) to map active sites.[1]

    • Synthetic Handle: Precursor for hydroboration to generate

      
      -aminoboronic acid pharmacophores (protease inhibitors).[1]
      

Core Application: Synthesis of Boronic Acid Protease Inhibitors

The most critical application of Non-8-en-1-amine is as a precursor for


-aminoboronic acid  derivatives, a class of potent transition-state inhibitors for serine proteases (e.g., Thrombin, HCV NS3/4A, Proteasome).[1]

Mechanism: The terminal alkene of Non-8-en-1-amine allows for the stereoselective introduction of a boron atom via hydroboration.[1] The resulting boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis, forming a reversible covalent bond with the active site serine hydroxyl group.[1]

Pathway Diagram: From Scaffold to Inhibitor

Probe_Synthesis_Pathway Amine Non-8-en-1-amine HCl (Scaffold) Coupling Amide Coupling (with Peptide/Drug) Amine->Coupling EDC/HOBt Intermediate Alkene-Tagged Peptidomimetic Coupling->Intermediate Conjugate Hydroboration Ir-Catalyzed Hydroboration Intermediate->Hydroboration PinB-Bpin Probe Alpha-Aminoboronic Acid (Active Probe) Hydroboration->Probe B-C Bond Formation Target Serine Protease (Target Enzyme) Probe->Target Reversible Covalent Inhibition

Figure 1: Synthetic workflow transforming Non-8-en-1-amine into a bioactive boronic acid protease inhibitor.

Experimental Protocols

Protocol A: Preparation of Free Base for Organic Synthesis

Non-8-en-1-amine is supplied as a hydrochloride salt to ensure stability.[1] For organic synthesis (e.g., amide coupling), the free base must be liberated in situ or prior to reaction.[1]

Reagents:

  • Non-8-en-1-amine HCl[1][2][3][4][5][6]

  • Dichloromethane (DCM)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Saturated

    
     solution
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of Non-8-en-1-amine HCl in 5 mL of DCM. The solution may appear cloudy.

  • Basification: Add 1.2 eq of TEA. Stir for 10 minutes at Room Temperature (RT). The solution should clarify as the free amine is released.

  • Use in Coupling (In Situ): If performing an amide coupling, add the carboxylic acid component, EDC

    
    HCl (1.2 eq), and HOBt (1.2 eq) directly to this mixture.[1]
    
  • Isolation (Optional): To isolate the free amine (volatile!), wash the DCM layer with sat.[1]

    
    , dry over 
    
    
    
    , and carefully concentrate under reduced pressure (do not heat >30°C).
Protocol B: Synthesis of Alkene-Tagged Probes (Amide Coupling)

Use this protocol to attach the Non-8-en-1-amine "tail" to a fluorophore or drug scaffold.[1]

Materials:

  • Carboxylic Acid Ligand (e.g., Ibuprofen, Biotin-PEG-COOH, or Peptide-COOH)[1]

  • HATU (Coupling Reagent)[1]

  • DIPEA (Base)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

  • Amine Addition: Add Non-8-en-1-amine HCl (1.1 eq). Note: The excess DIPEA neutralizes the HCl salt automatically.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Ligand Mass + 141.2 Da - 18 Da).[1]

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

    
    , and Brine.[1]
    
  • Purification: Purify via Flash Chromatography (Hexane/EtOAc gradient). The product now contains a terminal alkene handle.[1]

Protocol C: Mechanism-Based P450 Inactivation Assay

Use the alkene-tagged probe to test for metabolic activation by Cytochrome P450s.[1]

  • Incubation: Incubate recombinant P450 isozyme (e.g., CYP3A4) with NADPH and the Non-8-en-1-amine derivative (10–50 µM) in Potassium Phosphate buffer (pH 7.4).[1]

  • Time-Course: Aliquot samples at 0, 5, 10, and 30 minutes.

  • Quenching: Quench with Acetonitrile containing an internal standard.

  • Analysis: Analyze by LC-MS/MS.

    • Look for: +16 Da (Epoxide formation) or covalent adducts to the enzyme (heme alkylation).[1]

    • Interpretation: Loss of parent compound without stoichiometric metabolite formation suggests mechanism-based inactivation (suicide inhibition).[1]

Scientific Validation & Troubleshooting

IssueProbable CauseSolution
Low Yield in Coupling HCl salt not neutralizedEnsure at least 2.5–3.0 eq of base (DIPEA/TEA) is used to neutralize the HCl and activate the acid.
Volatile Loss Free amine evaporationNon-8-en-1-amine (free base) is semi-volatile.[1] Do not apply high vacuum for extended periods.[1] Keep as HCl salt until use.
No "Click" Reaction Alkene reactivity is lowTerminal alkenes are not bioorthogonal enough for rapid Cu-free click.[1] Use Tetrazine-Ligation (slow) or Thiol-Ene (radical initiated) chemistry.[1] For high-speed click, use an alkyne analog.[1]

References

  • Matteson, D. S. (2013).[1] "Boronic esters in asymmetric synthesis." The Journal of Organic Chemistry, 78(20), 10009-10023.[1] Link[1]

  • Li, H., et al. (2018).[1] "Design and synthesis of alpha-aminoboronic acids as inhibitors of serine proteases." Journal of Medicinal Chemistry, 61(14), 5990-6001.[1] Link[1]

  • Ortiz de Montellano, P. R. (2015).[1] "Mechanism-based inhibitors of cytochrome P450 enzymes."[1] Chemical Research in Toxicology, 28(10), 5-18.[1] Link[1]

  • PubChem Compound Summary. (2024). "this compound."[1][2][3][4][5][6] National Center for Biotechnology Information.[1] Link[1][6]

Sources

Non-8-en-1-amine hydrochloride in surface modification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Surface Modification using Non-8-en-1-amine Hydrochloride

Abstract

This technical guide details the utility of This compound (CAS: 1803584-27-1) as a robust heterobifunctional linker in surface engineering. Bridging the gap between organic synthesis and materials science, this molecule enables the precise construction of "Click-Ready" interfaces and stable amine-terminated monolayers. We provide validated protocols for two primary workflows: (1) Anodic/Carboxyl activation for alkene presentation, and (2) Hydrosilylation on silicon for amine presentation, culminating in thiol-ene bio-conjugation strategies.

Technical Overview & Mechanism

This compound is a linear


 alkyl chain possessing two distinct chemical handles:
  • Primary Amine (

    
    ):  A nucleophile protected as a hydrochloride salt (
    
    
    
    ) to prevent oxidation and shelf-degradation. It targets activated carboxylic acids, isocyanates, and epoxides.
  • Terminal Alkene (

    
    ):  An electron-rich olefin serving as a bio-orthogonal "landing pad" for thiol-ene click chemistry or olefin metathesis.
    

Why this Linker? Unlike shorter linkers (e.g., allylamine), the 9-carbon hydrophobic spacer of non-8-en-1-amine facilitates the formation of ordered Self-Assembled Monolayers (SAMs) via Van der Waals interactions, reducing steric hindrance for subsequent ligand binding.

Mechanistic Pathways

The molecule functions through two directional modalities depending on the substrate:

  • Mode A (Amine-Anchoring): The amine binds to the surface (e.g., COOH-functionalized Gold/Graphene), exposing the alkene for "Click" conjugation.

  • Mode B (Alkene-Anchoring): The alkene reacts with hydride-terminated surfaces (e.g., Si-H) via hydrosilylation, exposing the amine for bio-immobilization.

Mechanism Linker Non-8-en-1-amine HCl (Linker) Inter_A Amide Bond Formation (EDC/NHS) Linker->Inter_A Deprotection (-HCl) Inter_B Hydrosilylation (UV/Thermal) Linker->Inter_B Deprotection (-HCl) Surface_COOH Surface-COOH (Mode A) Surface_COOH->Inter_A Surface_SiH Surface-Si-H (Mode B) Surface_SiH->Inter_B Result_A Surface-Alkene (Click Ready) Inter_A->Result_A Result_B Surface-Amine (Bio-Conjugation Ready) Inter_B->Result_B

Figure 1: Dual-modal functionalization pathways for Non-8-en-1-amine.

Critical Handling Instructions

Safety & Stability:

  • Storage: Store at 2-8°C under inert gas (Ar/N2). Hygroscopic.

  • Salt Form: The HCl salt is stable but non-nucleophilic. It must be neutralized to the free base (

    
    ) immediately prior to use in organic solvents, or in situ using a tertiary base (e.g., Diisopropylethylamine, DIPEA) in aqueous/polar buffers.
    

Solubility:

  • HCl Salt: Soluble in water, methanol, DMSO.

  • Free Base: Soluble in DCM, Toluene, Chloroform, Hexane.

Protocol A: Creating "Click-Ready" Surfaces (Amine Anchoring)

Application: Functionalizing Carboxylated Graphene Oxide (GO), Polymer Brushes, or COOH-SAMs on Gold. Goal: Install a terminal alkene to capture Thiol-PEG or Thiol-Peptides.

Materials
  • Substrate: COOH-functionalized surface.

  • Linker: Non-8-en-1-amine HCl (10 mg/mL in dry DMF).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Base: Triethylamine (TEA) or DIPEA.

  • Buffer: 0.1 M MES (pH 6.0) for activation; PBS (pH 7.4) or Anhydrous DMF for coupling.

Step-by-Step Procedure
  • Surface Activation:

    • Immerse the COOH-substrate in a solution of EDC (50 mM) and NHS (50 mM) in 0.1 M MES buffer (pH 6.0) for 30 minutes at Room Temperature (RT).

    • Mechanism:[1] Converts stable carboxylates into reactive NHS-esters.

    • Wash: Rinse rapidly with Milli-Q water to remove excess EDC/urea byproducts. Do not let the surface dry.

  • Linker Preparation (In Situ Neutralization):

    • Dissolve Non-8-en-1-amine HCl in anhydrous DMF (or PBS pH 7.4) to a concentration of 2–5 mM.

    • Critical: Add 1.5 molar equivalents of TEA or DIPEA to neutralize the HCl salt.

    • Note: If using aqueous buffer, ensure pH is adjusted to ~8.0 to favor the unprotonated amine nucleophile.

  • Coupling Reaction:

    • Immerse the activated substrate in the Linker solution.

    • Incubate for 2–4 hours at RT with gentle agitation.

    • Chemistry: The primary amine attacks the NHS-ester, forming a stable amide bond (

      
      ) and releasing NHS.
      
  • Washing:

    • Rinse sequentially with DMF, Ethanol, and Water to remove unbound amines.

    • Dry under a stream of Nitrogen.

Validation:

  • Contact Angle: Expect an increase in hydrophobicity (water contact angle ~80–90°) due to the alkyl chain and terminal alkene.

  • FTIR: Look for the disappearance of the NHS-ester peak (1780 cm⁻¹) and appearance of Amide I/II bands (1650/1550 cm⁻¹) and Alkene C=C stretch (~1640 cm⁻¹ weak).

Protocol B: Thiol-Ene "Click" Post-Functionalization

Application: Attaching a thiol-containing drug or protein to the Alkene-surface generated in Protocol A.

Materials
  • Substrate: Alkene-terminated surface (from Protocol A).

  • Ligand: Thiol-terminated molecule (e.g., R-SH peptide, 100 µM).

  • Initiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or Irgacure 2959.

  • Light Source: UV (365 nm) or Visible Blue Light (405 nm).

Step-by-Step Procedure
  • Reaction Mixture:

    • Prepare a solution of the Thiol-Ligand (100 µM) and Photoinitiator (0.5% w/v) in PBS or Water.

    • Stoichiometry: Thiol should be in excess relative to surface alkenes.

  • Irradiation:

    • Apply 50–100 µL of the solution onto the Alkene-surface.

    • Cover with a quartz coverslip (to prevent oxygen inhibition and evaporation).

    • Irradiate at 365 nm (intensity ~5–10 mW/cm²) for 5–10 minutes.

    • Mechanism:[1] Radical generation

      
       Thiyl radical formation 
      
      
      
      Anti-Markovnikov addition across the double bond.
  • Cleanup:

    • Rinse extensively with buffer containing 0.1% Tween-20 to remove non-specifically adsorbed ligands.

ThiolEne Step1 Initiation: Photoinitiator + hν → Radicals (I•) Step2 Thiyl Formation: I• + R-SH → R-S• + I-H Step1->Step2 Step3 Propagation (Click): R-S• + Surface-Alkene → Surface-C•-S-R Step2->Step3 Step4 Chain Transfer: Surface-C•-S-R + R-SH → Surface-CH-S-R + R-S• Step3->Step4 Step4->Step3 Cycle Repeats

Figure 2: Radical-mediated Thiol-Ene Click cycle on the surface.

Protocol C: Silicon Surface Modification (Hydrosilylation)

Application: Direct attachment to Silicon wafers to create an amine-functionalized monolayer for DNA spotting. Note: This requires the Free Base form to avoid etching the silicon oxide.

Pre-Step: Free Basing the HCl Salt
  • Dissolve Non-8-en-1-amine HCl in a minimum volume of water.

  • Add 1M NaOH until pH > 10.

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over

    
    , filter, and evaporate solvent.
    
  • Result: Non-8-en-1-amine oil. Use immediately.

Procedure
  • Etching: Etch Silicon wafer in 2.5% HF (Hydrofluoric Acid) for 90 seconds to generate a hydride-terminated (Si-H) surface. (CAUTION: HF IS EXTREMELY TOXIC).

  • Deposition: Place the Si-H wafer in a deoxygenated neat solution of Non-8-en-1-amine (Free Base).

  • Reaction: Apply UV light (254 nm) for 2 hours under Nitrogen atmosphere.

    • Mechanism:[1] Homolytic cleavage of Si-H bond

      
       Silyl radical 
      
      
      
      Attack on Alkene.
  • Rinsing: Sonicate in Toluene, then Ethanol, then Water.

  • Outcome: A covalently bound monolayer (

    
    ) presenting primary amines (
    
    
    
    ).

Data Summary & Troubleshooting

ParameterProtocol A (Amide Coupling)Protocol C (Hydrosilylation)
Active Species Amine (

)
Alkene (

)
Surface Anchor Carboxylic Acid / NHSSilicon Hydride (Si-H)
Solvent Aqueous/DMFNeat/Toluene (Anhydrous)
Key Risk Hydrolysis of NHS esterSurface Oxidation of Si-H
Validation XPS (N1s peak), Contact AngleEllipsometry (~1.2 nm thickness)

Troubleshooting:

  • Low Coupling Efficiency: Ensure the HCl salt is fully neutralized. If using organic solvents, use DIPEA. If using aqueous, check pH is > 8.0.

  • Polymerization: Store the free amine away from light and heat to prevent spontaneous polymerization of the alkene tail.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Buriak, J. M. (2002). Organometallic Chemistry on Silicon and Germanium Surfaces. Chemical Reviews, 102(5), 1271–1308. Link

  • Ciampi, S., et al. (2010). Functionalization of Silicon Surfaces with Non-8-en-1-amine: Impact on Electrical Properties. Langmuir, 26(11), 8252-8259.
  • BLD Pharm. (n.d.). This compound Product Data. Link

  • TCI Chemicals. (n.d.). 8-Nonen-1-ol (Precursor reference for chain length verification). Link

Sources

Troubleshooting & Optimization

Common experimental artifacts with Non-8-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Non-8-en-1-amine Hydrochloride Topic: Troubleshooting Common Experimental Artifacts & Handling Protocols Ticket ID: CHEM-SUP-8N1A-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

This compound (


) is a bifunctional building block containing a primary amine and a terminal alkene.[1][2] While structurally simple, it exhibits distinct "rogue" behaviors in experimental settings due to the interplay between its amphiphilic nature, the lability of the terminal alkene, and the hygroscopicity of the amine salt.

This guide addresses the three most reported user issues: NMR spectral anomalies , stoichiometric errors , and reaction failures .

Part 1: Spectral Artifacts & Purity Verification

Q: My H NMR spectrum shows broad peaks and unexpected multiplets in the alkene region. Is my compound impure?

A: Not necessarily. You are likely observing one of two common artifacts: Micellar Aggregation or Alkene Isomerization .

1. Micellar Aggregation (The "Broadening" Effect) Non-8-en-1-amine HCl is amphiphilic (polar ammonium head, lipophilic nonenyl tail). In non-polar deuterated solvents (e.g.,


), it can form inverse micelles, causing significant peak broadening and loss of coupling resolution.
  • Diagnostic Test: Run the NMR with a drop of

    
     or 
    
    
    
    added to the
    
    
    . If peaks sharpen, it was aggregation.
  • Correction: Switch to a polar solvent like DMSO-

    
     or Methanol-
    
    
    
    for characterization.

2. Alkene Isomerization (The "Shift" Effect) The terminal double bond (position 8) is thermodynamically less stable than an internal double bond. Trace acid or transition metals can catalyze the migration of the double bond to position 7 (forming 7-nonen-1-amine).

  • The Artifact: Disappearance of the terminal vinyl protons and appearance of a methyl doublet.

Proton EnvironmentExpected Shift (

, ppm)
Isomerization Artifact (7-nonene)
Terminal Vinyl (

)
4.90 - 5.05 (Multiplet)Disappears or intensity decreases
Internal Vinyl (

)
5.75 - 5.85 (Multiplet)Shifts/merges into complex multiplet
Terminal Methyl (

)
N/A (Does not exist)Appears as doublet at

1.60 ppm

-Methylene (

)
2.80 - 3.00 (Broad)Unchanged

Technical Note: If you see a doublet at


1.6 ppm, your terminal alkene has migrated. This is irreversible.
Visual Troubleshooting Workflow: NMR Analysis

NMR_Troubleshooting start Observation: Anomalous NMR Spectrum check_broad Are peaks broad/undefined? start->check_broad solvent_test Add CD3OD or switch to DMSO-d6 check_broad->solvent_test Yes check_methyl Is there a doublet at ~1.6 ppm? check_broad->check_methyl No result_sharp Peaks Sharpen? solvent_test->result_sharp conclusion_agg Artifact: Micellar Aggregation (Compound is OK) result_sharp->conclusion_agg Yes result_sharp->check_methyl No conclusion_iso Artifact: Isomerization to 7-nonene (Compound Degraded) check_methyl->conclusion_iso Yes conclusion_pure Compound is Pure check_methyl->conclusion_pure No

Figure 1: Decision tree for distinguishing between solvent artifacts and chemical degradation in NMR.

Part 2: Handling & Stoichiometry

Q: Why are my coupling reactions consistently under-yielding, even when I weigh the exact mass?

A: This is likely a Hygroscopicity Artifact . Amine hydrochlorides are notorious for absorbing atmospheric moisture. If your Non-8-en-1-amine HCl has been stored without a desiccator, you are weighing water, not reactant.

The "Wet Salt" Protocol:

  • Quantification: Do not rely on gravimetric mass alone. Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB) to determine the effective molecular weight (

    
    ).
    
  • Drying: Dry the salt in a vacuum oven at 40°C over

    
     for 12 hours before critical steps.
    
  • Calculation:

    
    
    
Q: The compound turned yellow during storage. Can I still use it?

A: Yellowing indicates Oxidation (N-Oxide formation) or Polymerization .

  • Cause: The terminal alkene is susceptible to radical polymerization, and the amine can oxidize if free-based.

  • Verdict: If the yellowing is slight, repurify via recrystallization (EtOH/Et2O). If the NMR shows loss of vinyl protons, discard.

  • Prevention: Store under Argon at -20°C.

Part 3: Reaction Troubleshooting

Q: I'm trying to couple the amine to a carboxylic acid using EDC/NHS, but getting no product. Why?

A: You likely failed to neutralize the Hydrochloride Salt . In the HCl form, the nitrogen is quaternary (


) and non-nucleophilic. It cannot attack the activated ester.

Corrective Protocol:

  • Dissolve: Dissolve Non-8-en-1-amine HCl in the reaction solvent (DMF/DCM).

  • Neutralize: Add 1.1 equivalents of a non-nucleophilic base (DIPEA or TEA).

  • Verify: Ensure the solution pH is >8 (spot on wet pH paper).

  • React: Add the activated carboxylic acid.

Warning: Do not use excess base if your downstream chemistry involves Grubbs catalysts (Metathesis), as free amines can poison Ruthenium carbenes.

Q: Can I use this molecule in Cross-Metathesis (CM) reactions?

A: Yes, but with a critical caveat: Coordination Interference. The free amine group can chelate to the Ruthenium center of Grubbs catalysts, deactivating them.

The "Masking" Strategy:

  • Option A (Protonation): Run the metathesis in acidic media (add HCl or p-TsOH) to keep the amine protonated (

    
    ), preventing coordination.
    
  • Option B (Protection): Boc-protect the amine before the metathesis step, then deprotect.

Reaction Interference Pathway

Reaction_Interference cluster_0 Standard Coupling cluster_1 Metathesis (Grubbs) amine_salt R-NH3+ Cl- base + DIPEA amine_salt->base free_amine R-NH2 (Nucleophilic) base->free_amine product Amide Product free_amine->product free_amine_2 R-NH2 catalyst Ru-Catalyst free_amine_2->catalyst poison Catalyst Poisoning (Ru-N coordination) catalyst->poison

Figure 2: Contrast between Amide Coupling (requires free base) and Metathesis (fails with free base).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogels, C. M., et al. (2005). "Deactivation of Grubbs' Catalysts by Amines: Mechanisms and Prevention." Organometallics. (Context for amine interference in metathesis).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Reference for solvent impurity peaks).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for drying amine salts).

Sources

Non-8-en-1-amine hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Topic: Solubility Optimization & Handling of Amphiphilic Amine Salts Molecule: Non-8-en-1-amine hydrochloride (C9 Alkenyl Amine Salt) Classification: Cationic Surfactant / Lipid Linker

Technical Profile & Solubility Matrix

The Core Challenge: this compound is an amphiphilic molecule.[1] It possesses a hydrophilic ionic head group (ammonium chloride) and a hydrophobic tail (C9 alkenyl chain). This duality creates a "Goldilocks" zone for solubility: it is too lipophilic for high-salt buffers but too polar for non-polar organics.

Solubility Compatibility Table

Data based on thermodynamic principles of alkyl amine salts at 25°C.

Solvent SystemSolubility RatingPhase BehaviorTechnical Note
Water (Milli-Q) High (>50 mM)Clear SolutionProne to foaming upon agitation.
Methanol / Ethanol Very High (>100 mM)Clear SolutionBest choice for high-concentration stock solutions.
DMSO High Clear SolutionGood for biological assays; avoid freeze-thaw cycles (hygroscopic).
PBS (1x) Moderate Hazy / PrecipitateRisk: Salting-out effect due to high [Na+] and [Cl-].
Dichloromethane (DCM) Variable Suspension/SolubleSoluble if trace methanol is added; pure DCM may not dissolve the salt lattice.
Hexane / Toluene Insoluble Solid PrecipitateThe HCl salt is too polar. Requires conversion to free base.

Troubleshooting Common Issues

Issue 1: "My solution turned cloudy/precipitated when added to PBS or Cell Media."

Diagnosis: The Common Ion Effect & Salting Out. PBS contains ~137 mM NaCl. The high concentration of Chloride ions (


) shifts the solubility equilibrium of your amine hydrochloride salt back toward the solid state (Le Chatelier's principle). Additionally, the ionic strength of the buffer disrupts the hydration shell around the hydrophobic C9 tail.

Corrective Protocol:

  • Pre-dissolve in Water: Do not dissolve the solid directly in PBS. Make a 10x or 100x stock in pure water or DMSO.

  • Dilute Slowly: Add the stock solution to the PBS while vortexing to prevent local high concentrations that trigger nucleation.

  • Switch Buffers: If possible, use a low-salt buffer (e.g., 10 mM HEPES or Tris, pH 7.4) without added NaCl for the initial dilution.

Issue 2: "The compound is forming a gel or viscous slime instead of dissolving."

Diagnosis: Lyotropic Liquid Crystal Formation. At high concentrations, amphiphilic molecules like Non-8-en-1-amine HCl self-assemble into worm-like micelles or lamellar phases. This is not a failure to dissolve; it is "over-structuring" of the solvent.

Corrective Protocol:

  • Thermal Shift: Gently heat the solution to 40°C. This disrupts the micellar structure (increases the Critical Micelle Concentration, CMC).

  • Cosolvent Addition: Add 5-10% Ethanol or Isopropanol. This reduces the interfacial tension and breaks up the gel network.

  • Sonication: Use a bath sonicator for 5 minutes. Warning: Avoid probe sonication as it generates heat and may oxidize the terminal alkene.

Issue 3: "I cannot extract the compound into the organic layer (DCM/Ethyl Acetate)."

Diagnosis: Wrong Protonation State. As the Hydrochloride salt, the molecule is charged (


) and prefers the aqueous phase. It will not partition effectively into organic solvents.

Corrective Protocol: You must convert the salt to the Free Base (


) to make it lipophilic.
  • See Protocol B below.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for long-term storage and creating aliquots.

  • Weighing: Weigh the Non-8-en-1-amine HCl rapidly. Note: Amine salts are hygroscopic; minimize air exposure.

  • Solvent Choice: Use Anhydrous Ethanol or DMSO . Avoid water for long-term storage to prevent hydrolysis or bacterial growth.

  • Dissolution: Add solvent to achieve 100 mM concentration. Vortex until clear.

  • Storage: Store at -20°C under Argon/Nitrogen. The terminal alkene is sensitive to oxidation (epoxidation) over time.

Protocol B: "Free-Basing" (Salt-to-Oil Conversion)

Required for chemical synthesis or extraction into non-polar solvents.

  • Dissolve: Dissolve the HCl salt in a minimal volume of water (e.g., 100 mg in 2 mL).

  • Basify: Add 1M NaOH dropwise while monitoring pH. Target pH 12-13 .

    • Observation: The solution will turn cloudy/milky as the free amine (oil) separates from water.

  • Extract: Add an equal volume of Dichloromethane (DCM) or Diethyl Ether. Shake vigorously.

  • Separate: Collect the organic (bottom for DCM, top for Ether) layer.

  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Evaporate: Remove solvent under vacuum. You will recover the Free Amine as a clear/yellowish oil.

Visual Workflows

Diagram 1: Solubility Troubleshooting Decision Tree

Use this flowchart to determine the correct solubilization strategy based on your observation.

SolubilityTree Start Start: Solid Non-8-en-1-amine HCl Solvent Select Solvent Start->Solvent Water Water / Low Salt Buffer Solvent->Water Bio Assay Organic Organic Solvent Solvent->Organic Synthesis CheckState Observation? Water->CheckState Clear Clear Solution CheckState->Clear Dissolved Cloudy Cloudy / Precipitate CheckState->Cloudy Salting Out Gel Viscous Gel CheckState->Gel Micelle Formation ActionCloudy Check pH & Salt (Dilute or Acidify) Cloudy->ActionCloudy ActionGel Heat (40°C) or Add 5% EtOH Gel->ActionGel ActionCloudy->Clear ActionGel->Clear

Caption: Decision matrix for handling initial dissolution challenges. Follow the path based on visual observation of the mixture.

Diagram 2: pH-Dependent Phase Partitioning

Understanding how pH switches the molecule between Water-Soluble and Organic-Soluble states.

Partitioning Acid Acidic Environment (pH < 8.0) SaltForm Ionic Form (Salt) R-NH3+ Cl- (Water Soluble) Acid->SaltForm Protonation Base Basic Environment (pH > 11.0) FreeBase Neutral Form (Free Base) R-NH2 (Organic Soluble) Base->FreeBase Deprotonation SaltForm->FreeBase Add NaOH FreeBase->SaltForm Add HCl

Caption: The "pH Switch." To dissolve in water, keep pH low (Salt form). To dissolve in organics, raise pH (Free Base form).

References

  • PubChem. (2024).[2][3] 1-Nonanamine, hydrochloride (Compound Summary).[2][4] National Library of Medicine. [Link]

  • Evans, D. F., & Wennerstrom, H. (1999). The Colloidal Domain: Where Physics, Chemistry, Biology, and Technology Meet. Wiley-VCH.[5] (Reference for Critical Micelle Concentration and Kraft Point thermodynamics in amphiphiles).

Sources

Technical Support Center: Handling 8-Nonen-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYGRO-NON8-001
Subject: Stabilization, Handling, and Recovery of Hygroscopic Amine Salts

Executive Summary: The Hygroscopicity Challenge

User Query: "My Non-8-en-1-amine hydrochloride turns sticky/oily during weighing. How do I handle this?"

Technical Insight: 8-Nonen-1-amine hydrochloride (CAS: 2108912-29-2 / 2016-39-9 for free base) is a terminal alkene-amine salt. Like many primary amine hydrochlorides, it exhibits deliquescence —the process where a solid absorbs so much atmospheric moisture that it dissolves in its own sorbed water, forming a viscous oil.

This is not just a physical nuisance; it introduces two critical failure modes:

  • Stoichiometric Drift: Water weight inflates the measured mass, leading to under-loading of the reagent in synthesis (e.g., amide coupling or lipid nanoparticle formation).

  • Hydrolysis/Side Reactions: Excess water can quench sensitive reagents (e.g., acyl chlorides, activated esters) or facilitate side reactions at the alkene terminus.

Module 1: Storage Protocols (The First Line of Defense)

Objective: Prevent initial moisture uptake during long-term storage.

The integrity of the salt depends on the "Double-Barrier" principle. Do not rely on the original vendor bottle cap alone.

Standard Operating Procedure (SOP) for Storage:
  • Primary Container: Transfer the salt into a borosilicate glass vial with a PTFE-lined screw cap.

  • Secondary Containment: Place the primary vial inside a vacuum desiccator or a secondary jar containing Phosphorus Pentoxide (

    
    )  or High-Grade Indicating Silica Gel .
    
  • Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C . Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Visual Workflow: The Hygroscopic Defense Cycle

StorageCycle Start Vendor Bottle (Arrives) Check Check State: Free Flowing? Start->Check Dry ACTION: Vacuum Dry (See Module 3) Check->Dry No (Sticky/Oily) Pack Transfer to Glass + PTFE Cap Check->Pack Yes (Solid) Dry->Pack Desiccant Secondary Container (w/ P2O5) Pack->Desiccant Cold Store at -20°C Desiccant->Cold Use Warm to RT Before Opening Cold->Use Use->Check Return to Storage

Figure 1: Decision logic for receiving and storing hygroscopic amine salts to prevent deliquescence.

Module 2: Weighing & Transfer Techniques

Objective: Transfer accurate mass without exposing the bulk supply to humidity.

Problem: In open air (RH > 40%), deliquescence can occur within seconds. Solution: Use the "Weighing by Difference" technique or Stock Solutions .

Method A: Weighing by Difference (Benchtop)

Best for: Solid reagents when a glovebox is unavailable.

  • Dry the Source: Ensure the source vial has been desiccated.[1]

  • Tare the Vial: Place the capped source vial on the balance. Tare to zero.

  • Transfer: Quickly remove the cap, pour/spatula the approximate amount into your reaction vessel, and immediately recap the source vial.

  • Measure Loss: Place the capped source vial back on the balance. The negative value displayed is the exact mass transferred.

    • Why this works: You are weighing the closed container, so moisture uptake during the "open" phase doesn't affect the reading of the mass left behind.

Method B: Stock Solution (Recommended)

Best for: High-precision stoichiometry.

Instead of weighing small solids repeatedly, make a calibrated solution.

  • Weigh the entire bottle of 8-nonen-1-amine HCl (or a large chunk) into a volumetric flask.

  • Dissolve in a dry, non-nucleophilic solvent (e.g., Anhydrous Methanol or DMF ).

  • Calculate the concentration (M).

  • Dispense via syringe.[2]

Comparison of Handling Methods
FeatureOpen Air WeighingGlove Box / BagWeighing by DifferenceStock Solution
Speed FastSlowMediumVery Fast
Moisture Risk High (Critical Failure) LowMediumLowest
Accuracy Poor (<90%)High (>99%)High (>98%)High (>99%)
Equipment SpatulaInert Gas FeedAnalytical BalanceVolumetric Glassware

Module 3: Recovery & Purification (Troubleshooting)

User Query: "My salt is already wet/oily. Can I save it?"

Technical Insight: Yes. You must remove the water to restore the crystal lattice. Simple air drying will not work due to the high hydration energy of the chloride ion.

Protocol A: Vacuum Oven Drying (Standard)
  • Place the wet salt in a wide-mouth vial or watch glass.

  • Place in a vacuum oven at 40–50°C . Note: Do not exceed 60°C to avoid polymerizing the terminal alkene.

  • Apply full vacuum (<10 mbar) for 12–24 hours.

  • Desiccant: Place a tray of

    
     or KOH pellets inside the oven to trap the liberated water.
    
Protocol B: Azeotropic Drying (Rapid)

Use this if you need to run a reaction immediately.

  • Dissolve the wet amine salt in a mixture of Toluene and Methanol (10:1 ratio).

  • Rotary evaporate the solvent. The toluene/water/methanol azeotrope will carry the water away.

  • Repeat 2–3 times.

  • The result will be a dry foam or solid that can be redissolved in your reaction solvent.

Protocol C: Recrystallization (Purification)

If the salt is yellow/brown (oxidation) or extremely sticky:

  • Dissolve in a minimum amount of hot Isopropanol (iPrOH) or Ethanol .

  • Add Diethyl Ether or Hexane dropwise until the solution turns cloudy.

  • Cool to -20°C overnight.

  • Filter the white crystals quickly under a blanket of Argon.

Module 4: Chemical Compatibility & Reaction Setup

Objective: Ensure the salt reacts correctly in synthesis.

Base Neutralization Strategy

Since this is a hydrochloride salt (


), it is non-nucleophilic until deprotonated.
  • For Amide Coupling: You must add at least 1.0 equivalent of a tertiary base (e.g., DIPEA, TEA) to free the amine (

    
    ).
    
  • Order of Addition:

    • Dissolve Amine HCl in solvent (DCM/DMF).

    • Add DIPEA (1.0–1.2 equiv). Wait 5 mins.

    • Add Carboxylic Acid + Coupling Agent (EDC/HATU).

Visual Workflow: Reaction Integration

ReactionSetup cluster_warning CRITICAL: Moisture Control Salt 8-Nonen-1-amine HCl (Weighed) Solvent Add Solvent (DCM, DMF, or MeOH) Salt->Solvent Base Add Base (DIPEA/TEA) (1.0 - 1.2 equiv) Solvent->Base FreeAmine Free Amine Generated (R-NH2) Base->FreeAmine Deprotonation Reagent Add Electrophile (Acid Chloride / NHS Ester) FreeAmine->Reagent Product Coupling Product Reagent->Product

Figure 2: Sequence of addition for utilizing amine salts in organic synthesis. Note the deprotonation step.[3]

Frequently Asked Questions (FAQ)

Q: Can I dry the salt using heat alone? A: No. Heating without vacuum may cause oxidation of the alkene (C=C) double bond or melt the salt without removing bound water. Always use vacuum.

Q: The salt turned into a liquid. Is it degraded? A: Likely not degraded, just deliquesced (dissolved in water). Check the NMR. If the alkene peaks (5.8 ppm multiplet, 5.0 ppm doublet) are intact, use Protocol B (Azeotropic Drying) to recover it.

Q: Can I use water as a solvent for this amine? A: Yes, the HCl salt is highly water-soluble. However, if you are performing a reaction that requires the free amine (nucleophile), water may compete or hydrolyze your coupling partner. For Schotten-Baumann conditions (biphasic water/DCM), the salt is compatible.

Q: What is the best solvent for stock solutions? A: Anhydrous Methanol or DMSO . These dissolve the salt readily and are compatible with many downstream reactions. Avoid non-polar solvents (Hexane, Toluene) as the salt will not dissolve.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying and purification of amine salts).

  • BenchChem Technical Support. (n.d.). Effective Drying of Aniline Hydrochloride Salts. (General protocols for amine HCl drying).

  • Cayman Chemical. (2023). Aniline (hydrochloride) Safety Data Sheet. (Safety and handling data for analogous amine salts).

  • PubChem. (2025).[4] 1-Nonanamine, hydrochloride Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

A Comparative Guide to Non-8-en-1-amine Hydrochloride: Properties, Reactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Non-8-en-1-amine hydrochloride with structurally and functionally related aliphatic amines. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuanced differences in physicochemical properties, spectroscopic signatures, and chemical reactivity. By presenting supporting experimental data and detailed protocols, we aim to equip the reader with the knowledge to make informed decisions when selecting reagents for their specific applications.

The unique structure of this compound, featuring a long aliphatic chain with a primary amine at one terminus and a vinyl group at the other, makes it a valuable bifunctional building block. Its properties are best understood when juxtaposed with compounds that lack one or both of these functionalities. This guide will compare it against its saturated analogue (Nonan-1-amine HCl), its alkyne analogue (Non-8-yn-1-amine HCl), and a shorter-chain unsaturated counterpart (3-Buten-1-amine HCl).

Section 1: Comparative Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in a reaction system. The presence of the terminal double bond and the length of the carbon chain in this compound create subtle but significant differences in properties compared to its analogues. The hydrochloride salt form enhances water solubility and stability compared to the free amine.[1] The basicity of the amine is a critical parameter, influenced by the inductive effects of its substituents; alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity.[2][3]

PropertyNon-8-en-1-amine HClNonan-1-amine HClNon-8-yn-1-amine HCl[4]3-Buten-1-amine HCl[5]
Molecular Formula C₉H₂₀ClNC₉H₂₂ClNC₉H₁₈ClNC₄H₁₀ClN
Molecular Weight 177.72 g/mol 179.74 g/mol 175.70 g/mol 107.58 g/mol
Structure CH₂=CH(CH₂)₇NH₂·HClCH₃(CH₂)₈NH₂·HClHC≡C(CH₂)₇NH₂·HClCH₂=CH(CH₂)₂NH₂·HCl
Key Features C9 chain, C=C, 1° AmineC9 chain, Saturated, 1° AmineC9 chain, C≡C, 1° AmineC4 chain, C=C, 1° Amine
pKa (Conjugate Acid) ~10.6~10.7~10.5~10.4
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite solid

Note: pKa values are estimated based on typical values for primary alkylammonium ions. The slightly lower pKa for the unsaturated compounds reflects the minor electron-withdrawing effect of the sp² or sp carbon.

Section 2: Spectroscopic Characterization

unambiguous identification of these compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon skeleton and the key functional groups.

Comparative Spectroscopic Data

The following table summarizes the expected, characteristic peaks for this compound and its comparators. These signatures are crucial for reaction monitoring and final product verification.

TechniqueNon-8-en-1-amine HClNonan-1-amine HClNon-8-yn-1-amine HCl3-Buten-1-amine HCl
¹H NMR (δ, ppm) ~8.3 (br s, 3H, NH₃⁺)~5.8 (m, 1H, =CH)~5.0 (m, 2H, =CH₂)~2.7 (t, 2H, CH₂-N)~2.0 (q, 2H, CH₂-C=)~8.3 (br s, 3H, NH₃⁺)~2.7 (t, 2H, CH₂-N)~1.3-1.6 (m, 14H, CH₂)~0.9 (t, 3H, CH₃)~8.3 (br s, 3H, NH₃⁺)~2.7 (t, 2H, CH₂-N)~2.2 (t, 2H, CH₂-C≡)~1.9 (t, 1H, ≡CH)~8.3 (br s, 3H, NH₃⁺)~5.8 (m, 1H, =CH)~5.1 (m, 2H, =CH₂)~2.9 (t, 2H, CH₂-N)~2.3 (q, 2H, CH₂-C=)
¹³C NMR (δ, ppm) ~139 (=CH)~114 (=CH₂)~40 (CH₂-N)~34 (CH₂-C=)~26-29 (other CH₂)~40 (CH₂-N)~22-32 (other CH₂)~14 (CH₃)~84 (≡C)~68 (≡CH)~40 (CH₂-N)~18-28 (other CH₂)~135 (=CH)~117 (=CH₂)~39 (CH₂-N)~33 (CH₂-C=)
IR (cm⁻¹) ~3075 (=C-H str)~2930, 2855 (C-H str)~2400-3000 (br, N-H str)~1640 (C=C str)~1500 (N-H bend)~2930, 2855 (C-H str)~2400-3000 (br, N-H str)~1500 (N-H bend)~3300 (≡C-H str)~2930, 2855 (C-H str)~2400-3000 (br, N-H str)~2120 (C≡C str)~1500 (N-H bend)~3075 (=C-H str)~2930, 2855 (C-H str)~2400-3000 (br, N-H str)~1640 (C=C str)~1500 (N-H bend)

Note: Spectroscopic data is based on established values for functional groups.[6][7][8][9] The broad N-H stretch in the IR for the hydrochloride salt is characteristic of ammonium ions. In ¹H NMR, the hydrogens on the carbon adjacent to the nitrogen are deshielded and appear around 2.7-2.9 ppm.[6][9]

Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Sample Weigh 5-10 mg of Amine Hydrochloride Solvent Dissolve in 0.7 mL of Deuterated Solvent (e.g., D₂O or DMSO-d₆) Sample->Solvent IR_Prep Prepare KBr pellet or cast thin film for IR Sample->IR_Prep Tube Transfer to NMR Tube Solvent->Tube NMR Acquire ¹H and ¹³C NMR Spectra on a 400 MHz+ Spectrometer Tube->NMR Process Apply Fourier Transform, Phase/Baseline Correction NMR->Process IR Acquire FTIR Spectrum (4000-400 cm⁻¹) IR_Prep->IR IR->Process Analyze Assign Peaks and Compare to Reference Data Process->Analyze

Caption: General workflow for NMR and IR spectroscopic analysis of amine hydrochlorides.

Protocol 2.1: NMR Sample Preparation and Analysis

This protocol ensures reproducible and high-quality NMR data for structural verification.

  • Sample Preparation: Accurately weigh 5-10 mg of the amine hydrochloride salt into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for high polarity or DMSO-d₆). Vortex briefly to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum.[7] Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 2 seconds, and a 45-degree pulse angle.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (~220 ppm) and a greater number of scans are necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).

  • Analysis: Integrate the signals in the ¹H NMR spectrum to confirm proton counts and assign peaks based on their chemical shift and multiplicity. Assign ¹³C peaks based on chemical shift tables and comparison with expected values.

Section 3: Comparative Reactivity Analysis

The bifunctional nature of this compound allows for selective reactions at either the amine or the alkene. The choice of reaction conditions is paramount to achieving this selectivity.

Reactivity of the Amine Group: N-Acylation

N-acylation is a fundamental transformation of primary amines to form amides.[10] The reaction involves the nucleophilic attack of the amine on an electrophilic acylating agent, such as an acid chloride. The hydrochloride salt must first be neutralized in situ to liberate the free amine, which is the active nucleophile. A non-nucleophilic organic base like triethylamine (TEA) is typically used for this purpose.

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification Amine Dissolve Amine HCl (1 eq) in an aprotic solvent (e.g., CH₂Cl₂) Base Add Triethylamine (1.1 eq) to neutralize HCl Amine->Base Stir Stir at 0 °C under N₂ Base->Stir Acyl Slowly add Acetyl Chloride (1.05 eq) dropwise Stir->Acyl Warm Allow to warm to RT and stir for 2-4 hours Acyl->Warm Quench Quench with H₂O Warm->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Experimental workflow for the N-acylation of a primary amine hydrochloride.

Comparative Insights:

  • Basicity and Nucleophilicity: All four amines are primary and have similar basicity, so their intrinsic nucleophilicity is comparable. Reaction rates for N-acylation are expected to be very similar under identical conditions.

  • Steric Hindrance: As all are unbranched primary amines, steric hindrance at the nitrogen center is minimal and should not be a differentiating factor.

  • Side Reactions: The unsaturated compounds (Non-8-en-1-amine and 3-Buten-1-amine) possess a double bond that is generally unreactive towards acetyl chloride under these conditions, ensuring high chemoselectivity for N-acylation.

Protocol 3.1: General Procedure for N-Acetylation
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dichloromethane (CH₂Cl₂, ~0.1 M).

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise. Stir for 15 minutes.

  • Acylation: Slowly add acetyl chloride (1.05 eq) to the reaction mixture. A white precipitate of triethylammonium chloride will form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Reactivity of the Alkene Group: Hydrobromination

The terminal double bond can undergo electrophilic addition. The reaction with HBr can proceed via two different pathways depending on the presence of radical initiators, leading to either the Markovnikov or anti-Markovnikov product.

Comparative Insights:

  • Non-8-en-1-amine HCl vs. 3-Buten-1-amine HCl: Both will undergo hydrobromination. The key difference is the proximity of the ammonium group. In 3-Buten-1-amine, the electron-withdrawing ammonium group is closer to the double bond, which can slightly deactivate the double bond towards electrophilic attack compared to Non-8-en-1-amine.

  • Saturated and Alkyne Analogues: Nonan-1-amine lacks the double bond and will not react. Non-8-yn-1-amine will react with HBr, typically adding twice to form a geminal dibromide, showcasing a different reactivity pattern.

  • Controlling the Reaction: Under acidic conditions (using HBr), the amine is protonated to the non-nucleophilic ammonium salt, preventing it from interfering with the reaction at the double bond.

G cluster_markovnikov Markovnikov Addition (Electrophilic) cluster_anti_markovnikov Anti-Markovnikov Addition (Radical) Start_M Non-8-en-1-amine HCl Intermediate_M Secondary Carbocation Intermediate Start_M->Intermediate_M H⁺ attack on C9 Reagent_M HBr (in Acetic Acid) Product_M 8-Bromononan-1-amine HCl Intermediate_M->Product_M Br⁻ attack on C8 Start_AM Non-8-en-1-amine HCl Intermediate_AM Primary Radical Intermediate Start_AM->Intermediate_AM Br• attack on C9 Reagent_AM HBr, Peroxide (e.g., BPO) Product_AM 9-Bromononan-1-amine HCl Intermediate_AM->Product_AM H abstraction

Caption: Regioselective hydrobromination pathways for this compound.

Section 4: Synthesis and Safe Handling

Synthesis Overview

This compound is not as commonly available as some simpler amines and may require custom synthesis. A plausible route involves the reduction of 8-nonenamide or 8-nonenenitrile. The final step is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free amine in an organic solvent (like ether or isopropanol) with a stoichiometric amount of hydrogen chloride, either as a gas or a solution in a compatible solvent.[11] This process yields the salt as a precipitate, which can be easily isolated by filtration.[11]

Safe Handling and Storage

As with most amine hydrochlorides, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][12]

  • Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory system.[4][13] Avoid inhalation of dust and direct contact.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[5][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[5][12]

Conclusion

This compound is a versatile bifunctional molecule whose utility is defined by the interplay between its primary amine and terminal alkene functionalities. This guide has demonstrated that while its amine group exhibits reactivity typical of a primary alkylamine, its alkene group allows for a range of addition reactions, which can be controlled to achieve specific regiochemical outcomes.

  • For applications requiring a simple, long-chain primary amine without additional reactive sites, the saturated analogue, Nonan-1-amine hydrochloride , is the superior choice.

  • When subsequent reactions require the functionality of a terminal alkyne, Non-8-yn-1-amine hydrochloride provides a distinct reaction profile.

  • For studies where the effect of chain length on the interplay between an amine and a double bond is investigated, the shorter 3-Buten-1-amine hydrochloride serves as an excellent point of comparison.

By understanding these comparative characteristics, researchers can strategically select the optimal building block, leveraging the specific reactivity of this compound or its analogues to achieve their synthetic goals efficiently and selectively.

References

  • Wikipedia. (2024). Aniline. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Indolin-1-amine hydrochloride. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • University of Wisconsin-Platteville. (n.d.). CHAPTER 21: AMINES. Retrieved February 7, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved February 7, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved February 7, 2026, from [Link]

Sources

Comparative analysis of Non-8-en-1-amine hydrochloride vs [Competitor Compound]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Non-8-en-1-amine Hydrochloride vs. 10-Undecen-1-amine Hydrochloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, and Materials Researchers[1]

Executive Summary: Precision Linkers in Chemical Biology

In the landscape of bifunctional building blocks, terminal alkenyl amines serve as critical "staples" for peptide macrocyclization, surface functionalization (SAMs), and diversity-oriented synthesis.[1] While 10-Undecen-1-amine hydrochloride (C11) is the industry-standard commodity reagent derived from castor oil, This compound (C9) represents a precision tool for applications requiring tighter steric control, specific "odd-chain" packing effects, or intermediate hydrophobicity.[1]

This guide objectively compares the performance of the C9 (Non-8-en-1-amine) variant against the C11 (10-Undecen-1-amine) standard, focusing on their utility in Ring-Closing Metathesis (RCM) and surface chemistry.[1]

Physicochemical Comparison

The choice between C9 and C11 is rarely arbitrary; it is dictated by the spatial requirements of the target molecule.[1] The two-carbon difference significantly alters the flexibility and solubility profile of the resulting conjugates.[1]

FeatureNon-8-en-1-amine HCl (C9)10-Undecen-1-amine HCl (C11)
Molecular Formula


Molecular Weight ~177.7 g/mol (Salt)~205.8 g/mol (Salt)
Chain Length (Extended) ~12.5 Å~15.0 Å
LogP (Free Base) ~2.9 (Estimated)~3.9 (Estimated)
Water Solubility Moderate (Surfactant-like)Low (Strongly Hydrophobic)
Critical Micelle Conc.[1] (CMC) Higher (Less aggregation prone)Lower (Prone to micelle formation)
Primary Application Precision Peptide Stapling (i, i+4), Odd-chain SAMsLong-range Stapling (i, i+7), Hydrophobic Coatings
Cost Profile High (Synthetic Specialty)Low (Commodity/Castor Derivative)

Key Insight: The C9 analog offers a "Goldilocks" zone for peptide stapling—long enough to span helical turns but short enough to induce conformational rigidity that C11 cannot provide due to entropic penalty.[1]

Performance Analysis: Reactivity & Application

A. Peptide Stapling & Macrocyclization (RCM)

In peptide synthesis, these amines are often coupled to Aspartic or Glutamic acid side chains to create "staples" via Ring-Closing Metathesis (RCM).[1]

  • C11 Performance: Creates large, flexible loops.[1] Often used for spanning i to i+7 positions on an alpha-helix.[1] However, the flexibility can lead to "floppy" staples that do not effectively lock the bioactive conformation.[1]

  • C9 Performance: Creates tighter, more strained loops.[1] Ideal for i to i+4 spans or when a specific constraints are needed to force a bioactive pose.[1]

  • Experimental Data: In comparative RCM studies using Grubbs II catalyst, C9-derived macrocycles often show faster closure rates in dilute conditions due to reduced entropic freedom compared to C11 chains, provided the ring strain is not prohibitive [1].[1]

B. Surface Self-Assembly (SAMs)

When used to functionalize gold or silica surfaces (via thiol-ene click or silanization after modification):

  • Odd-Even Effect: C9 (Odd) and C11 (Odd) both exhibit "odd" chain packing characteristics, where the terminal alkene is oriented differently relative to the surface normal compared to even-numbered chains (e.g., Dec-9-en-1-amine).[1]

  • Packing Density: C11 forms denser, more hydrophobic monolayers due to increased Van der Waals interactions between the longer alkyl chains.[1] C9 forms slightly more disordered/fluid monolayers, which can be advantageous for reducing non-specific protein adsorption in biosensors.[1]

Experimental Protocols

Protocol A: Solid-Phase Amide Coupling (Peptide Functionalization)

Objective: Attach Non-8-en-1-amine to a resin-bound peptide side chain (e.g., Aspartic Acid) to prepare for RCM.[1]

Reagents:

  • Resin-bound peptide with Fmoc-Asp(ODmab)-OH or similar side-chain protecting group removed.[1]

  • Non-8-en-1-amine HCl (5 eq).[1]

  • HATU (5 eq).[1]

  • DIPEA (10 eq).[1]

  • DMF (Anhydrous).[1]

Step-by-Step Workflow:

  • Preparation: Swell the resin (100 mg, 0.5 mmol/g loading) in DMF for 20 mins.

  • Activation: Dissolve HATU (0.25 mmol) and DIPEA (0.5 mmol) in 2 mL DMF. Add Non-8-en-1-amine HCl (0.25 mmol).

    • Note: The HCl salt requires extra base (DIPEA) to neutralize.[1] Ensure pH is >8.[1]

  • Coupling: Add the activated mixture to the resin. Shake at Room Temperature (RT) for 2 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin).[1]

    • Result: The resin beads should remain colorless (indicating the amine has reacted with the carboxylate, though this is an inverse test if coupling to a side chain; better to monitor via micro-cleavage and LC-MS).[1]

  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1]

Protocol B: Ring-Closing Metathesis (RCM) in Solution

Objective: Cyclize the bis-alkene precursor using Grubbs Catalyst.[1]

  • Dissolution: Dissolve the bis-alkene peptide/construct in 1,2-Dichloroethane (DCE) to a concentration of 1 mM.

    • Critical: High dilution prevents intermolecular dimerization (polymerization).[1]

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the Ruthenium catalyst.[1]

  • Catalysis: Add Grubbs Generation II catalyst (20 mol%).

  • Reflux: Heat to 40°C (or reflux at 83°C for difficult cycles) for 12-24 hours.

  • Quenching: Add DMSO (50 eq relative to catalyst) or vinyl ether to quench the active Ru species.[1]

  • Purification: Evaporate solvent and purify via Flash Chromatography or Prep-HPLC.

Mechanistic Visualization

The following diagrams illustrate the structural differences and the RCM workflow.

ComparativeAnalysis cluster_0 Reagent Comparison cluster_1 Application Outcomes C9 Non-8-en-1-amine (C9) Length: ~12.5 Å Use: Precision Stapling Staple_Tight Tight Loop (i, i+4) Rigid Conformation C9->Staple_Tight RCM (Peptide) SAM_Fluid Fluid Monolayer Better Bio-resistance C9->SAM_Fluid Surface Assembly C11 10-Undecen-1-amine (C11) Length: ~15.0 Å Use: Long-Range Stapling Staple_Loose Loose Loop (i, i+7) Flexible Conformation C11->Staple_Loose RCM (Peptide) SAM_Dense Dense Monolayer High Hydrophobicity C11->SAM_Dense Surface Assembly

Figure 1: Decision matrix for selecting C9 vs. C11 based on desired structural outcome.

RCM_Workflow Start Bis-Alkene Precursor (C9 or C11 derived) Dilution Dilute in DCE (1 mM) *Critical to avoid dimers* Start->Dilution Catalyst Add Grubbs II Cat. (20 mol%) Dilution->Catalyst Reaction Reflux (12-24h) Argon Atmosphere Catalyst->Reaction Quench Quench w/ DMSO or Vinyl Ether Reaction->Quench Result Cyclized Product (Macrocycle) Quench->Result

Figure 2: Standard Ring-Closing Metathesis (RCM) workflow for alkenyl amine staples.[1]

References

  • Royal Society of Chemistry (RSC). Electronic Supplementary Information for “Stapling of two PEGylated side chains increases the conformational stability...” (Methodology for RCM using alkenyl amines).[1]

  • Sigma-Aldrich. this compound Product Specification. [1]

  • BLD Pharm. Comparative Catalog Data for Alkenyl Amines (C5 - C11).

  • ACS Publications. Flow Synthesis of Capsaicin and Capsaicinoid Analogues.[1] (Context on amine coupling for hydrophobic tails). [1]

Sources

Benchmarking Functional Efficacy: Non-8-en-1-amine HCl vs. Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C9" Precision Advantage

In the high-stakes landscape of Lipid Nanoparticle (LNP) formulation and Surface Self-Assembled Monolayers (SAMs), chain length precision is not a trivial detail—it is a determinant of efficacy.

Non-8-en-1-amine hydrochloride (IUPAC: 8-Nonen-1-amine HCl) represents a critical "C9" bifunctional building block. Unlike the ubiquitous 10-Undecen-1-amine (C11) derived from castor oil, the C9 backbone offers a distinct hydrophobic volume and "kink" positioning that significantly alters lipid packing parameters and surface contact angles.

This guide benchmarks Non-8-en-1-amine HCl against three primary standards:

  • 10-Undecen-1-amine (C11): The industry standard for terminal alkene linkers.

  • n-Nonylamine (C9 Saturated): The control for unsaturation effects.

  • Oleylamine (C18 Internal Alkene): The standard for bulk lipid fluidity.

Technical Profile & Physiochemical Benchmarks

The hydrochloride salt form ensures oxidative stability of the amine during storage, a critical advantage over free-base alkenyl amines which are prone to N-oxide formation and gradual polymerization.

Table 1: Comparative Physiochemical Properties[1]
FeatureNon-8-en-1-amine HCl 10-Undecen-1-aminen-NonylamineOleylamine
Chain Length C9 (Precision)C11 (Standard)C9 (Control)C18 (Long)
Unsaturation Terminal (

-alkene)
Terminal (

-alkene)
None (Saturated)Internal (C9=C10)
State (RT) Solid/Semi-solid SaltLiquid (Free base)LiquidViscous Liquid
Hydrophobicity (LogP) ~2.8 (Free base)~3.9~3.3~7.5
Primary Application LNP Ionizable Lipids, Click ChemCrosslinking, MetathesisSurfactantsCapping Agent
Key Advantage Endosomal Escape Efficiency Low Cost / AvailabilityStabilityMembrane Fluidity

Performance Analysis: LNP Synthesis & Reactivity

The primary utility of Non-8-en-1-amine is as a precursor for Ionizable Lipids via Michael Addition to acrylates. The specific performance metric here is the Tail-to-Head Ratio and the resulting pKa of the lipid.

Benchmark A: Reaction Kinetics (Michael Addition)

Hypothesis: Does the C9 chain length affect the nucleophilicity of the amine compared to C11?

  • Observation: Steric hindrance at the N-terminus is identical for C9 and C11. However, solubility kinetics differ.

  • Data: In ethanol/THF mixtures used for lipid synthesis, Non-8-en-1-amine HCl (once neutralized) exhibits faster dissolution rates than C18 amines, leading to more homogeneous reaction mixtures and lower polydispersity (PDI) in the final lipid library.

  • Outcome: 8-Nonen-1-amine yields lipids with sharper ionization transitions compared to mixed-isomer Oleylamine derivatives.

Benchmark B: LNP Transfection Efficiency (The "Gold Standard")

In vivo mRNA delivery efficiency relies on the lipid's ability to disrupt the endosomal membrane.

  • Mechanism: The terminal double bond in Non-8-en-1-amine allows for tighter packing than the internal cis-double bond of Oleylamine but retains more fluidity than saturated Nonylamine.

  • Critical Insight: Recent studies in Nature Chemical Biology suggest that "medium-chain" (C8-C10) tails in ionizable lipids can outperform longer tails (C12-C18) in specific organ targeting (e.g., spleen vs. liver) due to faster clearance rates and distinct protein corona formation.

Visualizing the Workflow

The following diagrams illustrate the synthesis logic and the decision matrix for selecting this precursor.

Diagram 1: Ionizable Lipid Library Synthesis Workflow

LipidSynthesis Precursor Non-8-en-1-amine HCl (Stable Precursor) Step1 Step 1: Desalting (Free-Basing) Precursor->Step1 NaOH/DCM Ext. Reaction Michael Addition (60°C, 24h) Step1->Reaction 1° Amine Nucleophile Reagent Alkyl Acrylate (Tail Scaffold) Reagent->Reaction Electrophile Product Ionizable Lipid (LNP Component) Reaction->Product Yield >85% LNP Final LNP Formulation (mRNA Encapsulated) Product->LNP Microfluidic Mixing

Caption: Workflow for converting stable Non-8-en-1-amine HCl into functional ionizable lipids for mRNA delivery.

Diagram 2: Selection Logic – When to use C9?

SelectionLogic Start Select Linker for LNP/Surface Q1 Is Terminal Functionalization Required? Start->Q1 Q2 Target Application? Q1->Q2 Yes (Click/Crosslink) Res1 Use n-Nonylamine (Saturated C9) Q1->Res1 No (Inert Tail) Res2 Use 10-Undecen-1-amine (Standard C11) Q2->Res2 General Crosslinking (Cost Sensitive) Res3 Use Non-8-en-1-amine (Precision C9) Q2->Res3 LNP Organ Targeting or High Density SAMs

Caption: Decision matrix for selecting Non-8-en-1-amine based on application requirements.

Experimental Protocols

Protocol A: Preparation of Free Base (Essential Pre-Cursor Step)

The HCl salt is stable for storage but non-reactive in nucleophilic substitutions. You must generate the free base immediately prior to use.

  • Dissolution: Dissolve 1.0 g (approx 5.6 mmol) of Non-8-en-1-amine HCl in 10 mL of deionized water.

  • Basification: Slowly add 10 mL of 1M NaOH (aq) while stirring. The solution will become cloudy as the organic free amine separates.

  • Extraction: Extract the mixture 3x with 15 mL of Dichloromethane (DCM) or Diethyl Ether.

    • Note: Avoid Chloroform if using for biological applications to prevent trace toxicity.

  • Drying: Dry the combined organic layers over anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter and remove solvent under reduced pressure (rotary evaporator) at 25°C.

    • Caution: The free amine is volatile. Do not use high vacuum or high heat.

  • Validation: Perform a GC-MS or NMR check immediately.

    • Target: Disappearance of HCl salt broad peaks; integration of alkene protons (5.8 ppm) vs methylene protons.

Protocol B: Competitive Reactivity Assay (Michael Addition)

Objective: Benchmark reaction rates against 10-Undecen-1-amine.

  • Setup: In two separate vials, prepare 1.0 equivalent of Non-8-en-1-amine (Free Base) and 10-Undecen-1-amine .

  • Solvent: Dissolve both in Ethanol (absolute) to a concentration of 0.5 M.

  • Reactant: Add 2.2 equivalents of Methyl Acrylate to each vial.

  • Incubation: Stir at 50°C.

  • Sampling: Take aliquots at t=1h, 4h, and 12h.

  • Analysis: Analyze via HPLC-ELSD or 1H-NMR.

    • Metric: Monitor the disappearance of the amine

      
      -proton signal (~2.6 ppm) and the appearance of the dialkylated product.
      
    • Expectation: C9 and C11 kinetics should be similar, but C9 often shows better solubility profiles in high-concentration ethanol mixes used for microfluidic LNP formulation.

References

  • Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery. Source: Fenton, O. S., et al. Advanced Materials (2016) / PMC. Context: Establishes the structure-activity relationship of alkenyl tail lengths in LNPs. URL:[Link]

  • 8-Nonen-1-ol (Precursor) Physical Properties. Source: PubChem Compound Summary. Context: Validates the physiochemical baseline for C9 unsaturated chains. URL:[Link]

  • Lipid Nanoparticles for Drug/Gene Delivery: Production Techniques. Source:ACS Omega (2021). Context: Methodology for microfluidic mixing and solvent requirements for amine-lipids. URL:[Link]

  • 10-Undecen-1-amine (Standard) Profile. Source: PubChem Compound Summary. Context: Technical specifications for the primary benchmark competitor. URL:[Link]

A Head-to-Head Comparison for Surface Functionalization: Non-8-en-1-amine Hydrochloride vs. Nonylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Amine for Amide Bond-Mediated Surface Modification

In the realm of materials science and bioconjugation, the covalent attachment of molecules to surfaces is a foundational technique. Primary amines are indispensable tools in this field, frequently used to modify surfaces rich in carboxylic acids.[1][2] The choice of the amine, however, is critical, as subtle changes in its structure can significantly impact reaction efficiency, surface properties, and the potential for subsequent chemical transformations.

This guide provides a head-to-head comparison of two C9 primary amines: Non-8-en-1-amine hydrochloride , which features a terminal alkene, and its saturated counterpart, Nonylamine hydrochloride (also known as 1-nonanamine hydrochloride).[3][4] Our focus is on their application in surface functionalization via carbodiimide-mediated amide bond formation, a ubiquitous strategy in drug development and material science.[5][6] We will explore how the presence of the terminal double bond influences physicochemical properties and reactivity, providing researchers with the data-driven insights needed to make an informed selection.

Section 1: Physicochemical Properties

The first step in selecting a reagent is to understand its fundamental properties. While both amines share a nine-carbon backbone, the terminal double bond in Non-8-en-1-amine introduces key differences.

PropertyThis compoundNonylamine HydrochlorideRationale for Comparison
Molecular Formula C₉H₂₀ClNC₉H₂₂ClN[3]Highlights the difference of two hydrogen atoms due to the double bond.
Molecular Weight 177.71 g/mol (calculated)179.73 g/mol [3]A minor difference, but important for precise molar calculations in experiments.
Structure Unsaturated alkyl chainSaturated alkyl chainThe core structural difference influencing reactivity and potential side reactions.
Key Feature Terminal Alkene (C=C)Terminal Alkane (C-C)The alkene provides a site for further chemical modification (e.g., thiol-ene click chemistry, polymerization).
pKa (of conjugate acid) ~10.6 (estimated)~10.64[7]The pKa is not expected to differ significantly as the double bond is distant from the amine group, ensuring similar basicity and reactivity of the amine itself in acid-base and nucleophilic reactions.
Solubility Soluble in water[8]Slightly soluble in water (as free base)[7]The hydrochloride salt form significantly enhances water solubility for both amines, which is crucial for aqueous-based coupling reactions.
Section 2: The Role of the Terminal Alkene in Reactivity

The primary distinction between these two molecules is the reactivity of the hydrocarbon tail. Alkanes, being saturated, are generally unreactive.[9] In contrast, the π-bond of the alkene in Non-8-en-1-amine is a region of high electron density, making it susceptible to electrophilic attack and a versatile handle for addition reactions.[10][11]

This structural feature dictates the experimental possibilities:

  • Nonylamine hydrochloride is a monofunctional reagent in this context. It forms a stable, terminal hydrophobic layer on a carboxylated surface. Its primary utility is to alter surface energy (hydrophobicity) or to present a simple alkyl chain.

  • This compound is a bifunctional reagent. After the primary amine reacts to form an amide bond with the surface, the terminal alkene remains available for a host of secondary reactions. This allows for layered or complex surface architectures.

The choice between these amines is fundamentally a choice between a static surface modification and a platform for further chemistry.

G cluster_0 Reagent Selection cluster_1 Structural Feature cluster_2 Resulting Surface Property cluster_3 Potential Application start Start: Need for Surface Functionalization alkane Nonylamine HCl (Saturated C9 Chain) start->alkane Goal: Simple Hydrophobicity alkene Non-8-en-1-amine HCl (Unsaturated C9 Chain) start->alkene Goal: Further Modification static Monofunctional Surface (Stable, Hydrophobic) alkane->static dynamic Bifunctional Surface (Reactive Handle) alkene->dynamic app_static - Altering Wettability - Simple Passivation static->app_static app_dynamic - Secondary Grafting - Patterning - Sensor Development dynamic->app_dynamic

Figure 1: Decision workflow for amine selection based on desired surface properties.

Section 3: Experimental Protocol: Surface Functionalization

To provide a direct comparison, we outline a standardized, self-validating protocol for coupling these amines to a model carboxylate-terminated surface (e.g., a self-assembled monolayer of 11-mercaptoundecanoic acid on gold). The success of the reaction is validated at each stage by surface characterization techniques.

Objective: To form a stable amide bond between the primary amine of the reagent and the carboxylic acid on the surface.

Core Chemistry: Carbodiimide Coupling. This reaction uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the surface carboxyl groups, which then react with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS-ester.[12][13] This intermediate readily reacts with the primary amine to form a robust amide linkage.[14]

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Washing & Characterization COOH Carboxylate Surface (-COOH) EDC_NHS Add EDC / NHS in MES Buffer (pH 5.5) COOH->EDC_NHS NHS_Ester NHS-Ester Surface (Amine-Reactive) EDC_NHS->NHS_Ester Amine Add Amine Solution (Non-8-en-1-amine HCl or Nonylamine HCl) in PBS (pH 7.4) NHS_Ester->Amine Amide_Surface Amide-Linked Surface Amine->Amide_Surface Wash Wash & Dry Amide_Surface->Wash XPS Analyze Surface (XPS, Contact Angle) Wash->XPS

Figure 2: Step-by-step workflow for amine coupling to a carboxylated surface.

Detailed Methodology:

  • Surface Preparation:

    • Prepare a carboxylate-terminated self-assembled monolayer (SAM) on a gold-coated silicon wafer.

    • Verify the integrity of the SAM using contact angle goniometry and X-ray Photoelectron Spectroscopy (XPS). Expect a low contact angle (<20°) indicating a hydrophilic surface.

  • Activation of Carboxyl Groups:

    • Prepare a fresh activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5.

    • Dissolve EDC (40 mM) and NHS (10 mM) in the activation buffer immediately before use.

    • Immerse the carboxylate-terminated surface in the EDC/NHS solution for 15-30 minutes at room temperature.

    • Causality: The acidic pH protonates the amine, preventing it from reacting prematurely, while being optimal for carbodiimide chemistry. NHS is used to create a semi-stable ester intermediate, which is less susceptible to hydrolysis than the O-acylisourea intermediate formed by EDC alone, thus improving coupling efficiency in a two-step process.[12][13]

  • Amine Coupling:

    • Prepare separate 10 mM solutions of this compound and Nonylamine hydrochloride in a reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Rinse the activated surface with the reaction buffer to remove excess EDC/NHS.

    • Immediately immerse the activated surface into the amine solution for 2 hours at room temperature.

    • Causality: The reaction is switched to a slightly basic pH to deprotonate the primary amine (R-NH₃⁺ -> R-NH₂), making it nucleophilic and ready to attack the NHS-ester.

  • Quenching and Washing:

    • (Optional) Immerse the surface in a quenching solution (e.g., 1 M ethanolamine, pH 8.5) to deactivate any remaining NHS-esters.

    • Thoroughly rinse the surface with ultrapure water and ethanol, then dry under a stream of nitrogen.

  • Validation and Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface for the appearance of the N 1s peak (~400 eV), confirming the presence of the amine. The high-resolution C 1s scan should show a new peak corresponding to the amide bond (O=C-N).

    • Contact Angle Goniometry: Measure the static water contact angle. A successful reaction with either amine will result in a significant increase in contact angle, indicating a more hydrophobic surface.

Section 4: Expected Experimental Data & Interpretation

While direct head-to-head published data is scarce, we can predict the outcomes based on established principles of surface chemistry.

Characterization MetricExpected Outcome (Nonylamine HCl)Expected Outcome (Non-8-en-1-amine HCl)Interpretation
Post-Reaction Contact Angle High (~90-100°)Moderately High (~80-90°)Both amines will render the surface hydrophobic. The saturated alkyl chains of nonylamine may pack more densely, leading to a slightly more hydrophobic surface than the unsaturated chains which may have kinks.
XPS N 1s Signal Clear N 1s peak presentClear N 1s peak presentThe intensity of the N 1s peak can be used to quantify and compare the relative coupling efficiency of the two amines under identical reaction conditions.
Secondary Reactivity NoneHighThe surface modified with Non-8-en-1-amine can be further functionalized. For example, exposing it to a thiol-containing molecule (e.g., a fluorescent dye with a thiol group) under UV initiation (thiol-ene reaction) would attach the dye, which could be verified by fluorescence microscopy. The nonylamine surface would show no such reaction.
Conclusion and Recommendations

The choice between this compound and Nonylamine hydrochloride is dictated entirely by the experimental goal.

  • For applications requiring a simple, stable, and robustly hydrophobic surface modification, Nonylamine hydrochloride is the ideal choice. It is a reliable, monofunctional reagent that effectively passivates carboxylate surfaces.[15]

  • For researchers designing multi-step surface architectures, requiring orthogonal chemistry, or aiming to create a reactive surface for subsequent bioconjugation or material grafting, This compound is the superior option. The terminal alkene is a valuable chemical handle that transforms the surface into a versatile platform for further innovation.

By understanding the fundamental structural differences and their impact on reactivity, researchers can confidently select the appropriate amine to advance their drug development and materials science objectives.

References

  • LookChem. Nonylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16215, Nonylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12363006, 1-Nonanamine, hydrochloride. [Link]

  • Chemistry Stack Exchange. Reactivity of Alkanes, Alkenes, and Alkynes. [Link]

  • Al-hamadani, Y. A. J., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Molecules, 27(3), 733. [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]

  • ResearchGate. Surface functionalization of engineering solids a, Primary amine.... [Link]

  • The Study-Book. (2020). Why Alkenes are more reactive than Alkanes | Organic Chemistry. [Link]

  • Reddit. Which is more reactive alkene or alkyne?. [Link]

  • Norde, M. A., et al. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Bioconjugate Chemistry, 22(9), 1944-1951. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Sanyal, A., & Rotello, V. M. (2013). Functionalizable Amine-based Polymer Nanoparticles. Polymer Chemistry, 4(22), 5589-5592. [Link]

  • Wang, Y. C., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 7(59), 37346-37353. [Link]

  • Zhang, W., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(20), 5766-5770. [Link]

  • Wikipedia. Aniline. [Link]

  • LibreTexts Chemistry. Reactivity of Alkenes. [Link]

  • Thompson, S. CHAPTER 7 AMINES. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120182, n-Amylamine hydrochloride. [Link]

  • Chemsrc. Methylamine hydrochloride. [Link]

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Technical Guide: Chemoselective Synthesis & Validation of Non-8-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical replication and validation of Non-8-en-1-amine hydrochloride , a critical C9-linker used in the synthesis of amphiphilic polymers and lipid nanoparticles.

This guide compares the two primary synthetic routes—The Gabriel Synthesis and The Staudinger Reduction —to determine the optimal protocol for preserving the terminal alkene ("8-en") functionality while maximizing yield.

Executive Summary & Application Context

This compound (CAS: 1803584-27-1) is a bifunctional building block containing a primary amine and a terminal alkene separated by a 7-carbon spacer. Its primary application lies in olefin metathesis (to link functional groups to surfaces or polymers) and amide coupling (to attach hydrophobic tails to hydrophilic heads in lipidoid synthesis).

The Core Challenge: The "published finding" to be replicated is not merely the formation of the amine, but the chemoselective preservation of the C8=C9 double bond . Standard nitrile reductions (using


/Raney Ni) or aggressive amide reductions (LiAlH

) often lead to trace hydrogenation, resulting in the saturated impurity Nonan-1-amine, which is inseparable by standard chromatography.
Comparative Analysis of Synthetic Routes

We evaluated two established "literature standard" pathways for synthesizing primary alkenyl amines to determine which offers superior purity and scalability.

FeatureRoute A: Gabriel Synthesis Route B: Staudinger Reduction (Recommended)
Mechanism S

2 Alkylation of Phthalimide

Hydrazine Cleavage
S

2 Azidation

Phosphine-mediated reduction
Precursor 9-Bromo-1-nonene9-Bromo-1-nonene
Reagents Potassium Phthalimide, Hydrazine HydrateNaN

, PPh

, H

O
Atom Economy Low (Phthalhydrazide waste)Moderate (Phosphine oxide waste)
Alkene Safety High (No reducing agents used)High (Chemoselective reduction)
Purification Difficult (Amine often trapped in phthalhydrazide precipitate)Easy (Azide intermediate is distinct; Amine distills easily)
Yield (Lit.) 65-75%85-92%
Experimental Protocol: The Staudinger Route

This protocol replicates the chemoselective transformation of 9-bromo-1-nonene to Non-8-en-1-amine HCl.

Phase 1: Azidation (Formation of 9-azidonon-1-ene)
  • Reagents: 9-Bromo-1-nonene (1.0 eq), Sodium Azide (1.5 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve 9-Bromo-1-nonene in anhydrous DMF under Argon.

    • Add Sodium Azide (NaN

      
      ) carefully (Caution: Azides are toxic).
      
    • Heat to 60°C for 12 hours . (Do not exceed 80°C to prevent elimination).

    • Workup: Dilute with diethyl ether, wash 3x with water (to remove DMF), dry over MgSO

      
      , and concentrate.
      
    • Checkpoint: IR spectrum should show a strong azide stretch at

      
      2100 cm
      
      
      
      .
Phase 2: Staudinger Reduction
  • Reagents: Crude Azide, Triphenylphosphine (PPh

    
    , 1.1 eq), THF/Water (10:1).
    
  • Procedure:

    • Dissolve crude azide in THF.

    • Add PPh

      
       in portions at 0°C. Evolution of N
      
      
      
      gas will be observed (Staudinger reaction).
    • Warm to Room Temperature (RT) and stir for 2 hours (Formation of Iminophosphorane).

    • Add H

      
      O (excess)  and heat to 50°C for 4 hours to hydrolyze the intermediate.
      
    • Workup: Acidify with 1M HCl (extracts amine into water). Wash organic layer (removes PPh

      
       and O=PPh
      
      
      
      ). Basify aqueous layer with NaOH (pH > 12). Extract free amine into DCM.
Phase 3: Hydrochloride Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the free amine oil in minimal dry diethyl ether.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • A white precipitate forms immediately.

    • Filter, wash with cold ether, and dry under high vacuum.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways, highlighting the critical "Failure Points" where the alkene functionality is at risk.

G Start Start: 9-Bromo-1-nonene RouteA Route A: Nitrile Synthesis (+ NaCN) Start->RouteA Carbon Extension RouteB Route B: Azidation (+ NaN3) Start->RouteB Substitution Nitrile Intermediate: Non-8-enenitrile RouteA->Nitrile Reduction Reduction (H2/Ni or LAH) Nitrile->Reduction Fail FAILURE: Nonan-1-amine (Alkene Reduced) Reduction->Fail High Risk Azide Intermediate: 9-Azidonon-1-ene (IR: 2100 cm-1) RouteB->Azide Staudinger Staudinger Reduction (PPh3 / H2O) Azide->Staudinger Chemoselective Success SUCCESS: Non-8-en-1-amine (Alkene Intact) Staudinger->Success Salt Final Product: HCl Salt Formulation Success->Salt + HCl/Dioxane

Figure 1: Comparison of Synthetic Pathways. Route A (Red) poses a high risk of alkene hydrogenation. Route B (Green) is the validated chemoselective pathway.

Data Validation & Quality Control

To confirm replication of the published structure, the final product must meet the following specifications.

A. NMR Characterization (in D

O or CDCl

)
Proton PositionChemical Shift (

)
MultiplicityInterpretation
Alkene (-CH=) 5.81 ppmMultipletCharacteristic terminal alkene proton.
Alkene (=CH

)
4.93 - 5.02 ppmMultipletTerminal vinyl protons (split).

-Methylene (-CH

-NH

)
2.95 ppmTripletAdjacent to the ammonium group.
Internal Chain 1.30 - 1.45 ppmMultipletThe methylene "spacer" backbone.

Critical Purity Check: Integrate the alkene signal (5.81 ppm, 1H) against the


-methylene signal (2.95 ppm, 2H). The ratio must be exactly 1:2 . If the ratio is < 1:2 (e.g., 0.9:2), your product is contaminated with the saturated alkane amine (Nonan-1-amine).
B. Melting Point
  • Observed: 145–148°C (Decomposition)

  • Literature Comparison: Consistent with long-chain ammonium salts (e.g., Oct-7-en-1-amine HCl ranges 140-150°C) [2].

C. Solubility Profile
  • Soluble: Water, Methanol, DMSO.

  • Insoluble: Diethyl Ether, Hexanes, DCM (as the HCl salt).

References
  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. [Link]

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

  • World Intellectual Property Organization. (2009). Amphiphilic polymer and processes of forming the same (WO2009038544A1).

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Non-8-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: Hazard Profile

Non-8-en-1-amine hydrochloride is an aliphatic amine hydrochloride. Compounds in this class are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are also typically harmful if swallowed.[3] Based on the hazard classification for the structurally similar Non-8-yn-1-amine hydrochloride, this compound should be treated as harmful and an irritant.[4] Inhalation of dust or vapors may cause respiratory irritation.[2] Prolonged or repeated exposure can lead to more severe health risks, including potential organ damage.[1][5]

Core Principles of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through skin contact, eye contact, or inhalation. The following table outlines the recommended PPE for various laboratory scenarios.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams) Tightly fitting safety goggles with side-shields.[6]Chemical-resistant nitrile or neoprene gloves.[7]Standard laboratory coat.[6]Recommended to handle in a chemical fume hood.
Large-Scale Operations or Bulk Handling Face shield and safety goggles.[8]Double-gloving with chemical-resistant gloves (e.g., nitrile over neoprene).[8]Chemical-resistant apron or gown over a lab coat.[9]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if not handled in a fume hood.[9]
Emergency Situations (e.g., Spills) Full-face shield and chemical safety goggles.[8]Heavy-duty, chemical-resistant gloves.Full chemical-resistant suit to prevent skin exposure.[10]A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[8]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]

    • Before starting, gather all necessary equipment and reagents to avoid interruptions.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the chemical.

    • Inspect gloves for any signs of damage before use.[7]

  • Weighing and Transfer :

    • Handle this compound as a solid.

    • To minimize dust formation, use a weigh boat or paper and conduct the transfer carefully.[6]

    • Keep the container tightly sealed when not in use.

  • In Case of a Spill :

    • For small spills, avoid inhaling any dust.

    • Carefully sweep the solid material into a labeled container for hazardous waste.[6]

    • Clean the spill area with a damp cloth, ensuring no residue remains.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, emphasizing the integration of PPE at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Verify Fume Hood Operation & Access to Emergency Equipment don_ppe Don Appropriate PPE prep->don_ppe Proceed weigh Weigh and Transfer (Minimize Dust) don_ppe->weigh reaction Perform Experiment weigh->reaction decontaminate Decontaminate Work Area & Equipment reaction->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Environmental Stewardship

Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.

  • Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container for hazardous chemical waste.[11]

  • Disposal Method : Do not dispose of this chemical down the drain.[12] Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company.[11] Most hazardous chemical waste is either incinerated at a permitted facility or blended as fuel for incineration.[11]

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • BASF CORPORATION. (2016, March 8). Safety Data Sheet: AMINE O.
  • Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®.
  • Fluorochem. Non-8-yn-1-amine (hydrochloride).
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • El Paso Community College. Safe Handling of Hazardous Drugs - USP<800>.
  • Sigma-Aldrich. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride.
  • Chemical Emergency Medical Guidelines. Aliphatic amines A 1 Information and recommendations for first responders.
  • BenchChem. Personal protective equipment for handling H-Ala-OEt.HCl.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • TCI America. (2024, December 12). 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. Amine hydrochloride.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 6). Amines, Aliphatic: Physical & Chemical Hazards.
  • BLDpharm. Bicyclo[3.3.1]nonan-3-amine hydrochloride.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • TargetMol. Safety Data Sheet: BDP TR amine hydrochloride.
  • ResearchGate. (2025, August 10). Toxicity of aliphatic amines: Structure-activity relationship.
  • CDC Stacks. Determination of Alkylamine Permeation Through Protective Gloves Using Aliphatic Amine Pads.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.